AP-18
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(NE)-N-[(E)-4-(4-chlorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTJEUOFLVQMCL-NJHPPEEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Cl)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55224-94-7 | |
| Record name | Ap-18 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The TRPA1 Antagonist AP-18: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-18, chemically identified as 4-(4-Chlorophenyl)-3-methyl-3-buten-2-one oxime, is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and serves as a crucial sensor for a wide array of noxious and inflammatory stimuli. Its activation is implicated in various pathological conditions, including pain, neurogenic inflammation, and respiratory disorders. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPA1 and as a lead compound for the development of novel therapeutics targeting this channel. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a reversible, non-covalent blocker of the TRPA1 ion channel. Its primary mechanism involves the direct inhibition of channel opening, thereby preventing the influx of cations, predominantly Ca2+ and Na+, into the neuron. This action effectively dampens the depolarization of sensory neurons and the subsequent transmission of pain and inflammatory signals.
The TRPA1 channel is activated by a diverse range of stimuli, including environmental irritants, inflammatory mediators, and oxidative stress. Many of these activators are electrophilic compounds that covalently modify cysteine residues within the N-terminal ankyrin repeat domain of the TRPA1 protein, leading to a conformational change that opens the channel pore. While the precise binding site of this compound on the TRPA1 channel has not been definitively elucidated, it is understood to act as a non-competitive antagonist, meaning it does not compete directly with agonists for their binding site. Instead, it is thought to bind to a distinct allosteric site on the channel, stabilizing it in a closed conformation and preventing its opening regardless of agonist binding.
The selectivity of this compound for TRPA1 over other members of the TRP channel family, such as TRPV1, TRPV2, TRPV3, TRPV4, and TRPM8, makes it a highly specific tool for studying TRPA1-mediated processes.
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified across various experimental systems. The following table summarizes the key pharmacological parameters of this compound.
| Parameter | Species | Assay System | Agonist | Value | Reference |
| IC50 | Human | HEK293 cells | Cinnamaldehyde | 3.1 µM | [1][2] |
| IC50 | Mouse | CHO cells | Cinnamaldehyde | 4.5 µM | [1][2] |
| IC50 | Rat | - | Cinnamaldehyde | 4.5 µM | |
| IC50 | Human | HEK293 cells | AITC-induced Yo-Pro uptake | 10.3 µM |
Signaling Pathway of TRPA1 and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by TRPA1 activation and the point of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Culture and Transfection for TRPA1 Expression
Objective: To prepare a cellular model for studying TRPA1 channel activity. Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous channel expression and high transfection efficiency.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding human TRPA1
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Poly-D-lysine coated culture plates or coverslips
Protocol:
-
Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
One day prior to transfection, seed the cells onto poly-D-lysine coated 24-well plates or glass coverslips at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. Typically, for a single well of a 24-well plate, use 0.5-1.0 µg of TRPA1 plasmid DNA.
-
Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh, pre-warmed complete growth medium.
-
Allow the cells to express the TRPA1 channels for 24-48 hours before proceeding with functional assays.
Calcium Imaging Assay
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPA1 activation and its inhibition by this compound.
Materials:
-
TRPA1-expressing HEK293 cells on black-walled, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
TRPA1 agonist (e.g., cinnamaldehyde, AITC)
-
This compound
-
Fluorescence microplate reader or a fluorescence microscope equipped with a camera and appropriate filters.
Protocol:
-
Dye Loading:
-
Prepare a 2 µM Fluo-4 AM loading solution in HBSS containing 0.02% Pluronic F-127.
-
Wash the TRPA1-expressing cells twice with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with HBSS to remove excess dye.
-
-
Compound Application and Data Acquisition:
-
Add 100 µL of HBSS to each well.
-
To assess the inhibitory effect of this compound, pre-incubate the cells with various concentrations of this compound for 10-15 minutes.
-
Place the plate in the fluorescence reader and record a baseline fluorescence measurement (Excitation: ~494 nm, Emission: ~516 nm).
-
Add the TRPA1 agonist (e.g., cinnamaldehyde at a final concentration of 10-100 µM) to the wells.
-
Immediately begin recording the fluorescence intensity over time for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition (F) to the baseline fluorescence (F0), i.e., F/F0 or as (F - F0) / F0.
-
Plot the peak fluorescence change against the concentration of the agonist to generate a dose-response curve.
-
To determine the IC50 of this compound, plot the percentage of inhibition of the agonist-induced response against the concentration of this compound.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the ion currents flowing through TRPA1 channels and the effect of this compound on these currents.
Materials:
-
TRPA1-expressing cells (e.g., HEK293 cells or Xenopus oocytes)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Glass micropipettes
-
Extracellular (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (pipette) solution: e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA (pH adjusted to 7.2 with KOH).
-
TRPA1 agonist (e.g., cinnamaldehyde)
-
This compound
Protocol:
-
Cell Preparation: Place a coverslip with TRPA1-expressing cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.
-
Current Recording:
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit TRPA1 currents.
-
Perfuse the cell with a solution containing a TRPA1 agonist to activate the channels and record the resulting inward current.
-
To test the effect of this compound, co-apply this compound with the agonist or pre-apply this compound before the agonist and record the current.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition and plot it against the concentration of this compound to determine the IC50.
-
Experimental and Logical Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a calcium imaging assay and the logical relationship of this compound's action.
Conclusion
This compound is a well-characterized, selective, and reversible antagonist of the TRPA1 ion channel. Its mechanism of action, involving the allosteric inhibition of channel function, has been established through a variety of in vitro and in vivo studies. The quantitative data on its potency and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of TRPA1 in health and disease. The use of this compound as a pharmacological tool will continue to contribute to our understanding of sensory neurobiology and aid in the development of novel analgesic and anti-inflammatory therapies.
References
AP-18: A Selective TRPA1 Antagonist for Pain and Neurogenic Inflammation Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that plays a crucial role in the detection of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress.[1][2] Expressed predominantly in sensory neurons, TRPA1 acts as a key sensor for pain, itch, and inflammation.[1] Its activation leads to the influx of cations, primarily Ca2+, which triggers the release of neuropeptides like calcitonin gene-related peptide (CGRP) and substance P, contributing to neurogenic inflammation.[2] Given its central role in nociception, TRPA1 has emerged as a significant target for the development of novel analgesic and anti-inflammatory therapeutics. AP-18 is a potent and selective antagonist of the TRPA1 channel, making it a valuable tool for investigating the physiological and pathological roles of TRPA1. This technical guide provides an in-depth overview of this compound, including its quantitative data, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data for this compound
This compound exhibits potent and selective inhibitory activity against TRPA1 channels. The following table summarizes the key quantitative data for this compound's efficacy and selectivity.
| Parameter | Species/Channel | Value | Experimental Condition | Reference |
| IC50 | Human TRPA1 | 3.1 µM | Inhibition of cinnamaldehyde-induced intracellular calcium influx in CHO cells.[3] | [3] |
| IC50 | Mouse TRPA1 | 4.5 µM | Inhibition of cinnamaldehyde-induced intracellular calcium influx in CHO cells.[3] | [3] |
| IC50 | TRPA1 Pore Dilation | 10.3 µM | Inhibition of AITC-induced Yo-Pro uptake.[3] | [3] |
| Selectivity | TRPV1, TRPV2, TRPV3, TRPV4, TRPM8 | No significant block | Tested at concentrations up to 50 µM.[3] | [3] |
Experimental Protocols
In Vitro Assessment of this compound Activity
1. Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay for TRPA1 Antagonism
This protocol describes the use of a FLIPR assay to measure the ability of this compound to inhibit agonist-induced calcium influx in cells expressing TRPA1.
-
Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human or mouse TRPA1 in appropriate culture medium.
-
Seed the cells at a density of 7,500 cells per well in black-walled, clear-bottomed 384-well plates.[4]
-
Incubate the plates for 24 hours prior to the assay.[4]
-
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Add 80 µL of Hanks' Balanced Salt Solution (HBSS)/HEPES buffer containing a calcium-sensitive dye (e.g., Fluo-4 NW, Calcium 5 dye) and probenecid (1.25 mM) to each well.[4][5]
-
Incubate the plate for 1 hour at room temperature or in a CO2 incubator at 37°C to allow for dye loading.[4][5]
-
-
Antagonist and Agonist Addition:
-
Prepare a stock solution of this compound in DMSO and dilute it to the desired concentrations in HBSS/HEPES buffer.
-
For antagonist studies, add 15 µL of the this compound solution to the cells and incubate for 15 minutes.[4]
-
Prepare a TRPA1 agonist solution (e.g., 50 µM cinnamaldehyde or an EC80 concentration of another agonist) in HBSS/HEPES buffer.[3]
-
Add 15 µL of the agonist solution to the wells.[4]
-
-
Data Acquisition and Analysis:
-
Immediately after agonist addition, measure the change in fluorescence using a FLIPR instrument with an excitation wavelength of 470-495 nm and an emission wavelength of 515-575 nm.[5]
-
Record the fluorescence signal over a period of 60 to 90 seconds.[4][6]
-
Calculate the antagonist activity by normalizing the fluorescence signal in the presence of this compound to the maximal response observed in the absence of the antagonist.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.
-
2. Whole-Cell Patch-Clamp Electrophysiology for TRPA1 Antagonism
This protocol provides a method to directly measure the effect of this compound on TRPA1 channel currents.
-
Cell Preparation:
-
Use HEK293 cells transiently or stably expressing the TRPA1 channel.
-
Plate cells on glass coverslips for recording.
-
-
Recording Solutions:
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage-ramp protocol (e.g., from -80 mV to +80 mV) to elicit TRPA1 currents.[7]
-
Apply a TRPA1 agonist (e.g., 300 µM cinnamaldehyde) to the external solution to activate the channels.[7]
-
Once a stable baseline current is established, perfuse the cells with the external solution containing this compound at various concentrations.
-
Record the inhibition of the agonist-induced current by this compound.
-
-
Data Analysis:
-
Measure the steady-state current amplitude at a specific holding potential (e.g., -40 mV).[7]
-
Normalize the current in the presence of this compound to the control current (agonist alone).
-
Plot the concentration-response curve and calculate the IC50 value.
-
In Vivo Assessment of this compound Activity
1. Cinnamaldehyde-Induced Nociceptive Behavior
This model assesses the ability of this compound to block acute pain behavior induced by a TRPA1 agonist.
-
Animals:
-
Use male Swiss mice.
-
Acclimatize the animals to the testing environment before the experiment.
-
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal injection) at the desired doses.
-
The vehicle control group should receive the same volume of the vehicle used to dissolve this compound.
-
-
Nociceptive Induction and Observation:
-
Thirty minutes after this compound or vehicle administration, inject 20 µL of a 2.5% cinnamaldehyde solution into the plantar surface of the right hind paw of the mice.
-
Immediately after the injection, place the mice in an observation chamber.
-
Record the total time the animal spends licking or flinching the injected paw for a defined period (e.g., the first 5 minutes for the acute phase).
-
-
Data Analysis:
-
Compare the duration of nociceptive behaviors between the this compound-treated groups and the vehicle control group.
-
Statistical analysis can be performed using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.
-
2. CFA-Induced Mechanical Hyperalgesia
This model evaluates the efficacy of this compound in a model of inflammatory pain.
-
Induction of Inflammation:
-
Assessment of Mechanical Threshold:
-
Measure the baseline mechanical withdrawal threshold using von Frey filaments or a Randall-Selitto apparatus before CFA injection.[8]
-
After the development of inflammation, re-measure the mechanical withdrawal threshold to confirm hyperalgesia.
-
-
Drug Administration and Testing:
-
Data Analysis:
-
Compare the post-drug withdrawal thresholds between the this compound-treated and vehicle-treated groups.
-
An increase in the withdrawal threshold in the this compound group indicates an anti-hyperalgesic effect.
-
Use appropriate statistical tests for comparison.
-
Visualizations
TRPA1 Signaling Pathway
Caption: TRPA1 signaling cascade initiated by various stimuli and inhibited by this compound.
Experimental Workflow for TRPA1 Antagonist Screening
Caption: A typical workflow for the screening and validation of TRPA1 antagonists like this compound.
Logical Relationship of this compound's Selectivity
Caption: this compound demonstrates high selectivity for the TRPA1 channel over other TRP family members.
Conclusion
This compound is a well-characterized, selective antagonist of the TRPA1 channel. Its ability to potently block TRPA1 activation both in vitro and in vivo makes it an invaluable pharmacological tool for researchers in the fields of pain, inflammation, and sensory neuroscience. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in studies aimed at elucidating the role of TRPA1 in various physiological and disease states and in the development of novel therapeutics targeting this important ion channel. It is important to note that some studies suggest potential non-specific effects of this compound at higher concentrations, particularly on smooth muscle preparations, and therefore careful dose-response studies are recommended.[9]
References
- 1. TRPA1 - Wikipedia [en.wikipedia.org]
- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. pnas.org [pnas.org]
- 8. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smooth muscle-depressant activity of this compound, a putative TRPA1 antagonist in the guinea pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
The AP-18 Designation: A Technical Guide to Two Distinct Bioactive Compounds
An In-depth Examination of a TRPA1 Inhibitor and a Natural Anti-Cancer Agent for Researchers, Scientists, and Drug Development Professionals.
The designation "AP-18" has been assigned to two distinct chemical entities with disparate biological activities, leading to potential ambiguity in scientific literature. This technical guide provides a comprehensive overview of both compounds: a synthetic transient receptor potential ankyrin 1 (TRPA1) channel inhibitor and a naturally occurring triterpenoid with anti-cancer properties. This document aims to clarify their individual discovery, synthesis or isolation, biological mechanisms, and key experimental data to support ongoing research and development efforts.
Part 1: this compound, the TRPA1 Channel Inhibitor
Discovery and Overview
This compound, chemically identified as 4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime, is a potent and selective antagonist of the TRPA1 ion channel[1]. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain, temperature, and inflammatory responses[2]. The discovery of this compound provided a valuable pharmacological tool to investigate the physiological and pathological roles of TRPA1, particularly in pain and neurogenic inflammation[3]. It has been shown to effectively block TRPA1 activation by various agonists and reverse mechanical hyperalgesia in preclinical models[1][4].
Synthesis
General Experimental Protocol for the Synthesis of 4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime (this compound):
-
Preparation of the Ketone Precursor: The synthesis would commence with the preparation of 4-(4-chlorophenyl)-3-methylbut-3-en-2-one. This could be achieved through various established organic chemistry reactions, such as an aldol condensation between 4-chlorobenzaldehyde and 2-butanone, followed by dehydration.
-
Oximation Reaction:
-
The ketone precursor (1 equivalent) is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Hydroxylamine hydrochloride (a slight excess, e.g., 1.2 equivalents) and a base (e.g., sodium acetate or pyridine, to neutralize the HCl) are added to the solution.
-
The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or extraction with an organic solvent.
-
The crude product is then purified by recrystallization or column chromatography to yield pure 4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime[5].
-
Quantitative Data
The biological activity of the TRPA1 inhibitor this compound has been quantified in several studies. The following tables summarize the key in vitro and in vivo data.
| Parameter | Species | Value | Reference |
| IC50 (vs. 50 µM Cinnamaldehyde) | Human TRPA1 | 3.1 µM | [1][4] |
| IC50 (vs. 50 µM Cinnamaldehyde) | Mouse TRPA1 | 4.5 µM | [1][4] |
| IC50 (vs. 30 µM AITC-induced Yo-Pro uptake) | Not Specified | 10.3 µM | [1][4] |
| IC50 (vs. CA-induced increase in calcium influx) | Human TRPA1 (in HEK293 cells) | 4 µM | [4] |
| Table 1: In Vitro Inhibitory Activity of this compound (TRPA1 Inhibitor) |
| Parameter | Species | Assay | Effect | Reference |
| Nociception | Mouse | Cinnamaldehyde-induced nociceptive events | Significantly blocked | [4] |
| Nociception | Mouse | Capsaicin-induced nociceptive events | No significant effect | [4] |
| Mechanical Hyperalgesia | Mouse | Complete Freund's Adjuvant (CFA)-induced | Reversed | [4] |
| Table 2: In Vivo Activity of this compound (TRPA1 Inhibitor) |
Signaling Pathway and Experimental Workflows
This compound exerts its effects by directly blocking the TRPA1 ion channel, thereby inhibiting the influx of cations (primarily Ca2+ and Na+) into sensory neurons. This action prevents the depolarization of the neuronal membrane and the subsequent transmission of pain signals.
Figure 1: this compound Inhibition of the TRPA1 Signaling Pathway.
Figure 2: Workflow for Evaluating this compound's TRPA1 Inhibitory Activity.
Part 2: AP 18, the Anti-Cancer Agent
Discovery and Overview
A second compound, also designated AP 18, has been identified as 7β-22-dihydroxyhopane. This natural product is a triterpenoid isolated from the sub-Antarctic lichen Pseudocyphellaria freycinetii. Recent studies have highlighted its potential as an anti-cancer agent, specifically demonstrating cytotoxic effects against glioblastoma stem cells (GSCs). GSCs are a subpopulation of cells within glioblastoma tumors that are thought to drive tumor initiation, progression, and resistance to therapy. AP 18 has been shown to selectively inhibit the viability of GSCs while having minimal toxic effects on normal human astrocytes, suggesting a favorable therapeutic window. The mechanism of action appears to involve the induction of apoptosis.
Isolation
As a natural product, the "synthesis" of AP 18 (7β-22-dihydroxyhopane) refers to its extraction and purification from its natural source.
General Experimental Protocol for the Isolation of 7β-22-dihydroxyhopane (AP 18):
-
Collection and Extraction: The lichen Pseudocyphellaria freycinetii is collected and air-dried. The dried lichen material is then ground into a powder and extracted with a suitable organic solvent, such as acetone, at room temperature.
-
Fractionation: The crude acetone extract is concentrated under reduced pressure and then subjected to solvent partitioning to separate compounds based on their polarity. This typically involves sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol.
-
Chromatographic Purification: The bioactive fraction (identified through preliminary screening) is further purified using a series of chromatographic techniques. This may include column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, HMBC) and mass spectrometry (MS), and by comparison with published data.
Quantitative Data
The anti-cancer activity of AP 18 (7β-22-dihydroxyhopane) has been evaluated against glioblastoma stem cell lines.
| Cell Line | Concentration | Effect on Cell Viability | Reference |
| GSC11 | 25 µM | Below 20% | |
| GSC11 | 50 µM | Below 20% | |
| GSC23 | 25 µM | Below 20% | |
| GSC23 | 50 µM | Below 20% | |
| Normal Human Astrocytes (NHA) | 25 µM | No toxic effect | |
| Normal Human Astrocytes (NHA) | 50 µM | No toxic effect | |
| Table 3: Cytotoxic Effects of AP 18 (7β-22-dihydroxyhopane) on Glioblastoma Stem Cells (GSCs) and Normal Human Astrocytes (NHA) after 48 hours of treatment. |
Signaling Pathway and Experimental Workflows
While the precise molecular target of AP 18 in glioblastoma stem cells has not been fully elucidated, its ability to induce apoptosis suggests an interaction with key cell death pathways. Glioblastoma is characterized by the dysregulation of multiple signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR and Ras/MAPK pathways. AP 18 may directly or indirectly modulate these pathways to trigger apoptosis in GSCs.
Figure 3: Hypothesized Mechanism of AP 18-Induced Apoptosis in GSCs.
Figure 4: Workflow for the Isolation and Evaluation of AP 18's Anti-Cancer Activity.
Conclusion
This technical guide has delineated the discovery, synthesis or isolation, and biological activities of two distinct compounds designated as this compound. The TRPA1 inhibitor, 4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime, serves as a valuable tool for pain research, while the natural product, 7β-22-dihydroxyhopane, shows promise as a selective anti-cancer agent against glioblastoma stem cells. It is imperative for researchers and drug development professionals to be precise in their nomenclature to avoid confusion and to facilitate the clear dissemination of scientific findings. The data and protocols presented herein provide a foundational resource for further investigation into the therapeutic potential of these two molecules.
References
An In-depth Technical Guide on the Role of Key Mediators in Neurogenic Inflammation Research
Executive Summary:
This technical guide addresses the inquiry into the role of "AP-18" in neurogenic inflammation. Our comprehensive research indicates that "this compound" is not a standard or widely recognized molecular designator within the current scientific literature on this topic. It is plausible that the query refers to one of two critical players in neuroinflammatory processes: Activator Protein-1 (AP-1) , a transcription factor, or Interleukin-18 (IL-18) , a pro-inflammatory cytokine. Both are pivotal in the signaling cascades that underpin neuroinflammation.
This document is therefore structured into two main sections to provide a thorough technical overview of the roles of both AP-1 and IL-18. Each section details their core concepts, involvement in neuroinflammation, associated signaling pathways, quantitative experimental data, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Section 1: Activator Protein-1 (AP-1) in Neuroinflammation
Core Concepts
Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in regulating gene expression in response to a wide array of stimuli, including cytokines, growth factors, cellular stress, and infections.[1] AP-1 is typically a heterodimer composed of proteins from the Jun, Fos, and activating transcription factor (ATF) families.[1][2] This transcription factor governs a variety of cellular processes, such as differentiation, proliferation, and apoptosis.[1]
Role in Neuroinflammation
In the context of the central nervous system, AP-1 is a key mediator of inflammatory responses. Following an injury or inflammatory stimulus, AP-1 becomes activated in various neural cell types, including microglia, astrocytes, and neurons.[2][3] This activation leads to the upregulation of genes encoding pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), thereby amplifying the inflammatory cascade and contributing to neuroinflammation-associated brain injury.[2][4]
Signaling Pathways
The activation of AP-1 is primarily controlled by the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinases (JNKs) and p38 MAPKs.[4] Inflammatory cytokines, particularly those from the TNF family, are potent activators of these pathways.[4] Upon activation, the MAPK pathways phosphorylate Jun and Fos proteins, leading to the formation of the active AP-1 complex, which then translocates to the nucleus to induce the transcription of target inflammatory genes.
Quantitative Data Summary
The following table summarizes quantitative data from experimental studies on AP-1 in neuroinflammation.
| Model System | Measurement | Key Findings | Reference |
| Mouse Model of Intracerebral Hemorrhage (ICH) | mRNA expression of c-Jun and c-Fos | Elevated at 6 hours post-ICH. | [2] |
| Mouse Model of ICH | Protein levels of AP-1 | Significantly upregulated at 6 hours post-ICH. | [2] |
| Rat Model of CFA-Induced Inflammation | AP-1 Luciferase Reporter Assay in DRG | Significant increase in AP-1 activity in CFA-treated rats. | [5] |
| Drosophila Traumatic Brain Injury (dTBI) Model | AP-1 reporter (TREdsRed) expression | dsRed protein increased by 1 day post-injury and sustained through 15 days. | [6] |
Experimental Protocols
This protocol is adapted from studies investigating AP-1's role in neuroinflammation following ICH.[2]
-
Animal Model: Adult male C57BL/6 mice are used.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine and xylazine.
-
ICH Induction: A stereotactic apparatus is used to inject autologous blood or collagenase into the striatum to induce hemorrhage. Sham-operated animals undergo a needle insertion without injection.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Tissue Collection: At specified time points (e.g., 6, 12, 24 hours post-ICH), mice are euthanized, and brain tissue is collected for analysis.
-
Analysis: Brain tissue can be processed for Western blotting, immunohistochemistry, or RT-qPCR to assess AP-1 activation and inflammatory markers.
-
Protein Extraction: Nuclear extracts are prepared from brain tissue samples using a nuclear extraction kit.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against c-Jun and c-Fos.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit and imaged.
Section 2: Interleukin-18 (IL-18) in Neuroinflammation
Core Concepts
Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily.[7][8] It is initially synthesized as an inactive precursor, pro-IL-18, which is cleaved into its active form by caspase-1.[7] Both IL-18 and its receptors are constitutively expressed in the central nervous system (CNS), indicating a role in both homeostasis and pathological conditions.[7][9]
Role in Neuroinflammation
IL-18 is a significant contributor to neuroinflammatory and neurodegenerative processes.[7][10] Its expression is upregulated in response to various CNS insults, including infection, autoimmune diseases, and traumatic brain injury.[7] IL-18 promotes neuroinflammation by activating microglia and astrocytes, leading to the production of other inflammatory mediators and contributing to neuronal damage.[8][11] It has also been implicated in the pathogenesis of neuropathic pain.[11]
Signaling Pathways
IL-18 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-18 receptor α (IL-18Rα) and IL-18 receptor β (IL-18Rβ) chains.[12] This binding initiates an intracellular signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and AP-1.[12] The activation of these transcription factors results in the production of a range of inflammatory molecules, including Interferon-gamma (IFN-γ), TNF-α, and IL-1β.[8][13]
Quantitative Data Summary
The table below presents quantitative findings from studies on IL-18 in the context of neuroinflammation.
| Model System | Measurement | Key Findings | Reference |
| Mouse Model of Spinal Cord Injury (SCI) | Relative mRNA expression of IL-1β and Ccl17 | Significantly reduced in anti-IL-18 antibody-treated mice 3 days post-SCI. | [8] |
| Mouse Model of SCI | Relative mRNA expression of Arginase 1 (M2 marker) | Significantly enhanced in anti-IL-18 antibody-treated mice 3 days post-SCI. | [8] |
| Experimental Closed Head Injury (CHI) in Mice | Intracerebral IL-18 levels | Significantly elevated at 7 days post-CHI. | [14] |
| Human CHI Patients | IL-18 levels in CSF | Elevated for up to 10 days after trauma. | [14] |
| Murine Model of Rheumatoid Arthritis | Serum IL-6 and IL-18 levels | Significantly decreased in IL-18Rα knockout mice. | [15] |
Experimental Protocols
This protocol is based on research investigating the therapeutic effects of IL-18 inhibition in SCI.[8]
-
Animal Model: Adult female C57BL/6J mice are used.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
SCI Induction: A laminectomy is performed at the T9 vertebral level to expose the spinal cord. A contusion injury is induced using a specialized impactor device.
-
Treatment: Mice are administered an anti-IL-18 antibody or a control antibody via intraperitoneal injection immediately after SCI.
-
Functional Assessment: Motor function recovery is assessed at multiple time points post-injury using scoring systems like the Basso Mouse Scale (BMS).
-
Tissue Collection and Analysis: At the study endpoint, spinal cord tissue is collected for immunohistochemistry, Western blotting, or RT-qPCR to evaluate inflammatory markers, neuronal death, and gliosis.
-
Sample Preparation: Brain tissue is homogenized in lysis buffer, and the supernatant is collected after centrifugation. Cerebrospinal fluid (CSF) or serum can also be used.
-
Assay Procedure: A commercial ELISA kit for mouse IL-18 is used according to the manufacturer's instructions.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for IL-18.
-
Sample and Standard Incubation: Samples and standards of known IL-18 concentrations are added to the wells and incubated.
-
Detection Antibody Incubation: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to produce a colorimetric reaction.
-
Measurement: The absorbance is read at 450 nm using a microplate reader. The concentration of IL-18 in the samples is calculated from the standard curve.
Conclusion
While the specific term "this compound" does not correspond to a recognized molecule in neurogenic inflammation research, this guide provides a comprehensive overview of two highly relevant molecules, Activator Protein-1 (AP-1) and Interleukin-18 (IL-18). Both AP-1 and IL-18 are integral to the complex signaling networks that drive neuroinflammation and represent important targets for the development of novel therapeutic strategies for a range of neurological disorders. Further research into the intricate interplay between these and other signaling pathways will be crucial for a complete understanding of neurogenic inflammation and for the advancement of effective treatments.
References
- 1. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of activator protein 1 attenuates neuroinflammation and brain injury after experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory Intracellular Signaling in Neurons Is Influenced by Glial Soluble Factors in iPSC-Based Cell Model of PARK2-Associated Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Analysis of Omics Data Reveal AP-1 as a Potential Regulation Hub in the Inflammation-Induced Hyperalgesia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glial AP1 is activated with aging and accelerated by traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-18: a key player in neuroinflammation and neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IL-18 Blockage Reduces Neuroinflammation and Promotes Functional Recovery in a Mouse Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin 18 in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interleukin-18-Mediated Microglia/Astrocyte Interaction in the Spinal Cord Enhances Neuropathic Pain Processing after Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Impact of AP-18 on Sensory Neuron Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-18 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in mediating sensory neuron excitability and nociception. This technical guide provides an in-depth analysis of the impact of this compound on sensory neuron function. By blocking the TRPA1 channel, this compound effectively reduces the depolarization and subsequent action potential firing induced by a wide range of noxious stimuli. This guide summarizes the quantitative data on this compound's activity, details the experimental protocols used to assess its effects, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of TRPA1-targeted therapeutics.
Introduction to this compound and TRPA1
Sensory neurons, particularly nociceptors, are responsible for detecting and transmitting pain signals. The excitability of these neurons is tightly regulated by a variety of ion channels that respond to chemical, thermal, and mechanical stimuli. Among these, the Transient Receptor Potential Ankyrin 1 (TRPA1) channel has emerged as a critical transducer of noxious signals.
This compound is a small molecule that acts as a selective and reversible blocker of the TRPA1 channel. Its ability to modulate the activity of this channel makes it a valuable tool for studying sensory neuron function and a promising lead compound for the development of novel analgesics. TRPA1 is a non-selective cation channel, and its activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and can trigger the generation of action potentials.
Quantitative Data on this compound's Activity
The inhibitory potency of this compound on TRPA1 channels has been quantified across different species and experimental conditions. The following table summarizes the key quantitative data available.
| Parameter | Species | Value | Experimental Context | Reference |
| IC₅₀ | Human TRPA1 | 3.1 µM | Inhibition of cinnamaldehyde-induced calcium influx in CHO cells. | [1][2] |
| IC₅₀ | Mouse TRPA1 | 4.5 µM | Inhibition of cinnamaldehyde-induced calcium influx in CHO cells. | [1][2] |
| IC₅₀ | TRPA1 Pore Dilation | 10.3 µM | Inhibition of Yo-Pro uptake. | [1][2] |
Impact of this compound on Sensory Neuron Excitability
By blocking the TRPA1 channel, this compound is expected to reduce sensory neuron excitability in response to TRPA1 agonists. While direct current-clamp data for this compound is limited, studies on other selective TRPA1 antagonists provide strong evidence for its effects on action potential firing.
| Parameter | Expected Effect of this compound | Rationale | Reference |
| Action Potential Firing Frequency | Decrease | Blockade of TRPA1 by other antagonists like HC-030031 and AMG0902 has been shown to reduce mechanically and chemically induced action potential firing in C-fiber nociceptors.[1][3][4] | [1][3][4] |
| Membrane Depolarization | Attenuation | Activation of TRPA1 by agonists such as AITC causes membrane depolarization. This compound, by blocking the channel, would prevent this cation influx and subsequent depolarization.[5] | [5] |
| Rheobase (Current Threshold) | Increase | By reducing the baseline depolarizing influence of tonically active TRPA1 channels (in pathological states), a larger current injection would be required to reach the action potential threshold. | Inferred |
| Mechanically-Evoked Firing | Reduction | Studies with the TRPA1 antagonist HC-030031 demonstrate a marked reduction in mechanically-evoked action potential firing in C-fibers.[4] | [4] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the direct blockade of the TRPA1 ion channel pore, preventing cation influx. The activation of TRPA1 itself is a complex process involving multiple signaling pathways, particularly in the context of inflammatory pain where the channel is sensitized.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the TRPA1 channel and the resulting changes in membrane potential and action potential firing.
Objective: To characterize the effect of this compound on TRPA1-mediated currents and neuronal excitability.
Cell Preparation:
-
Isolate dorsal root ganglion (DRG) neurons from rodents.
-
Dissociate the ganglia using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.
-
Plate the neurons on coated coverslips and culture for 24-48 hours.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2 with KOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell recording configuration.
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply a TRPA1 agonist (e.g., 100 µM AITC) to the external solution to evoke an inward current.
-
Perfuse with an external solution containing this compound at various concentrations to determine the IC₅₀.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to study the current-voltage relationship of the TRPA1-mediated current in the presence and absence of this compound.
Current-Clamp Protocol:
-
Establish a whole-cell recording configuration.
-
Record the resting membrane potential.
-
Inject depolarizing current steps of increasing amplitude to elicit action potentials and determine the rheobase.
-
Apply a TRPA1 agonist to induce neuronal firing.
-
Perfuse with this compound and repeat the current step injections to assess changes in action potential firing frequency, threshold, and rheobase.
Calcium Imaging
This technique allows for the measurement of changes in intracellular calcium concentration, which is a direct consequence of TRPA1 channel opening.
Objective: To quantify the inhibitory effect of this compound on TRPA1-mediated calcium influx.
Protocol:
-
Plate cultured DRG neurons or TRPA1-expressing cell lines on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Mount the dish on an inverted fluorescence microscope equipped with a camera.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing a TRPA1 agonist to induce a calcium response.
-
After the response peaks, perfuse with a solution containing both the agonist and this compound to observe the inhibition of the calcium signal.
-
Calculate the change in fluorescence intensity to quantify the calcium influx and the inhibitory effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TRPA1 in sensory neuron excitability. Its selective and reversible blockade of the TRPA1 channel leads to a reduction in agonist-induced depolarization and action potential firing. The data and protocols presented in this guide provide a comprehensive overview of this compound's impact and serve as a resource for researchers in the fields of pain, neuroscience, and drug development. Further studies employing current-clamp techniques will be beneficial to fully elucidate the specific effects of this compound on the action potential waveform and firing properties of sensory neurons.
References
- 1. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of TRPA1 inhibits mechanical firing in nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into the Early-Stage Research of BP4L-18:1:1 for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth analysis of the preclinical research on BP4L-18:1:1, a novel, first-in-class, peripherally-restricted agent for the treatment of neuropathic pain. The document synthesizes the available data on its mechanism of action, pharmacokinetics, and efficacy from early-stage studies, presenting it in a format tailored for a scientific audience.
Introduction: The Challenge of Neuropathic Pain and a Novel Therapeutic Strategy
Neuropathic pain, a debilitating condition arising from damage to the peripheral nervous system, affects millions globally.[1] Current therapeutic options, such as gabapentinoids and tricyclic antidepressants, have limited efficacy and significant side effects.[1] Opioids are largely ineffective for chronic neuropathic pain and carry a high risk of addiction.[1] This has spurred the search for novel, non-opioid analgesics that target the underlying mechanisms of neuropathic pain.
A promising target is the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) ion channel family, particularly the HCN1 isoform.[1][2][3] These channels are implicated in the neuronal hyperexcitability that characterizes neuropathic pain.[3] However, the widespread expression of HCN channels in the central nervous system (CNS) and cardiac tissue presents a significant challenge for drug development, as systemic inhibition can lead to neurological and cardiovascular side effects.[1]
BP4L-18:1:1 emerges from a novel "anchor-tether" design philosophy to overcome this hurdle. It is a derivative of 2,6-di-tert-butylphenol, a known HCN1 inhibitor, modified with a hydrophilic "anchor" via an 18-carbon "tether".[2][4] This design is intended to restrict the molecule's activity to the periphery, preventing it from crossing the blood-brain barrier and minimizing off-target effects.[1][2]
Mechanism of Action: Selective, Peripheral Inhibition of HCN1 Channels
BP4L-18:1:1 functions as an inverse agonist of the HCN1 channel.[2][4] In vitro electrophysiology studies have demonstrated its potent and efficacious inhibition of HCN1 channel gating.[2] The molecule's design, featuring a hydrophilic anchor and a hydrophobic pharmacophore, is theorized to allow the anchor to remain in the extracellular space while the active portion of the molecule "sinks" into the cell membrane to interact with the HCN1 channel.[1] This localized action at the peripheral nerve cell membrane is central to its therapeutic strategy.
Signaling Pathway Diagram
Preclinical Efficacy and Pharmacokinetics
Preclinical studies in a rat model of neuropathic pain have demonstrated the efficacy of orally administered BP4L-18:1:1 in reversing signs of mechanical allodynia and thermal hypersensitivity.[2] A significant therapeutic effect was observed after a single dose, with continued improvement over seven days of daily dosing.[1][5]
Quantitative In Vivo Efficacy Data
| Experimental Model | Assessment | Treatment Group | Dose | Outcome | Reference |
| Spared Nerve Injury (Rat) | Mechanical Allodynia (von Frey Test) | BP4L-18:1:1 | 10 mg/kg (oral) | Significant reversal of mechanical hypersensitivity | [2] |
| Spared Nerve Injury (Rat) | Thermal Hypersensitivity (Hargreaves Test) | BP4L-18:1:1 | 10 mg/kg (oral) | Significant reversal of thermal hypersensitivity | [2] |
Pharmacokinetic and Safety Data
A key feature of BP4L-18:1:1 is its designed peripheral restriction. Pharmacokinetic studies in rats have confirmed that the drug is poorly CNS penetrant, with a more than 100-fold lower concentration in the brain compared to the blood.[2][4] Furthermore, preclinical safety assessments have shown an absence of adverse cardiovascular effects (no change in heart rate or blood pressure) and no signs of sedation or addictive potential.[1][2]
| Parameter | Result | Significance | Reference |
| CNS Penetration | >100-fold lower drug load in brain vs. blood | Reduced risk of CNS side effects | [2][4] |
| Cardiovascular Safety | No adverse effects at 10x effective dose | High therapeutic index for cardiovascular safety | [2] |
| CNS Side Effects | No sedation observed | Lack of centrally-mediated side effects | [1] |
| Addictive Potential | No conditioned place preference | Reduced risk of abuse and addiction | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of BP4L-18:1:1.
Animal Model: Spared Nerve Injury (SNI)
The Spared Nerve Injury (SNI) model is a widely used and validated model of peripheral neuropathic pain that produces consistent and long-lasting hypersensitivity.[6][7][8]
-
Species: Adult male Sprague-Dawley rats.[2]
-
Anesthesia: Isoflurane anesthesia is typically used.[9]
-
Surgical Procedure:
-
An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
The common peroneal and tibial nerves are tightly ligated with a silk suture.
-
A section of the nerve distal to the ligation is removed.
-
Care is taken to avoid any damage to the spared sural nerve.
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Animals are monitored for recovery and signs of distress. Behavioral testing typically commences after a post-operative recovery period.
Behavioral Testing
This test measures the withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.[7][8]
-
Procedure:
-
Blinding: The experimenter should be blinded to the treatment groups.[7]
This test measures the latency to withdraw from a thermal stimulus.
-
Apparatus: A radiant heat source focused on the plantar surface of the hind paw.
-
Procedure:
-
Animals are placed in Plexiglas chambers on a glass floor and habituated.
-
A radiant heat source is positioned under the paw, and the time taken for the animal to withdraw its paw is recorded.
-
A cut-off time is used to prevent tissue damage.
-
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC)
This technique is used to measure the effect of BP4L-18:1:1 on HCN1 channel currents.
-
System: Xenopus laevis oocytes expressing human HCN1 channels.[2]
-
Recording:
-
Oocytes are voltage-clamped, typically at a holding potential of -65 mV.[2]
-
Currents are elicited by a series of hyperpolarizing voltage steps.
-
BP4L-18:1:1 is applied to the bath solution, and changes in the current are recorded.
-
-
Solutions:
-
External solution: Typically contains a physiological concentration of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES).
-
Internal solution: For the microelectrodes, a high potassium concentration solution is used (e.g., KCl, HEPES).
-
Experimental Workflow Diagram
References
- 1. Potential Neuropathic Pain Treatment Shows Promise in Preclinical Tests | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 2. An anchor-tether ‘hindered’ HCN1 inhibitor is antihyperalgesic in a rat spared nerve injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HCN1 channels for the treatment of neuropathic pain | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Potential Neuropathic Pain Treatment Shows Promise in Preclinical Tests | Government & Community Affairs [gca.weill.cornell.edu]
- 6. mdbneuro.com [mdbneuro.com]
- 7. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Molecular Targets of AP-18
For Researchers, Scientists, and Drug Development Professionals
The designation "AP-18" is attributed to distinct molecular entities within scientific literature, primarily a small molecule inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and the protein AP180, a key component in clathrin-mediated endocytosis. This guide provides a comprehensive overview of the molecular targets and mechanisms of action for both, presenting quantitative data, experimental protocols, and visual representations of the associated signaling pathways.
Part 1: The Small Molecule TRPA1 Inhibitor this compound
This compound is a potent and selective antagonist of the TRPA1 ion channel, a member of the transient receptor potential channel family. These channels are crucial in sensory nerve endings for detecting noxious stimuli that can lead to pain and inflammation.
Molecular Target and Selectivity
The primary molecular target of this compound is the TRPA1 ion channel .[1][2] It effectively blocks the activation of this channel. Notably, this compound demonstrates high selectivity for TRPA1 over other related TRP channels. At concentrations up to 50 μM, it does not significantly block the activation of TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8.[1]
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Target | Species | Assay Condition | IC50 Value | Reference |
| TRPA1 | Human | Inhibition of cinnamaldehyde-induced activation | 3.1 µM | [1][3] |
| TRPA1 | Mouse | Inhibition of cinnamaldehyde-induced activation | 4.5 µM | [1][3] |
| TRPA1 | Mouse | Inhibition of AITC-induced Yo-Pro uptake | 10.3 µM | [1] |
Signaling Pathway and Mechanism of Action
This compound functions by reversibly blocking the TRPA1 channel, thereby preventing the influx of cations (like calcium) that is triggered by noxious stimuli. This action inhibits the depolarization of sensory neurons and the subsequent transmission of pain signals.
Experimental Protocols
Calcium Imaging Assay for TRPA1 Inhibition
This in vitro assay is used to determine the IC50 value of this compound against TRPA1.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human or mouse TRPA1 are cultured in appropriate media.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.
-
Compound Incubation: The cells are then incubated with varying concentrations of this compound.
-
Stimulation: A known TRPA1 agonist, such as cinnamaldehyde (50 μM), is added to the cells.
-
Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: The response in the presence of this compound is compared to the response with the agonist alone. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
In Vivo Nociception Assay
This experiment assesses the analgesic efficacy of this compound in a living organism.
-
Animal Model: Male C57BL/6 mice are used.
-
Compound Administration: this compound (e.g., 1 mM) is injected into the hind paw of the mice.
-
Nociceptive Stimulus: A TRPA1 agonist like cinnamaldehyde is injected into the same paw to induce nociceptive behaviors (e.g., paw licking or flinching). A control group may receive a TRPV1 agonist like capsaicin.
-
Behavioral Observation: The duration and frequency of nociceptive behaviors are observed and recorded for a set period.
-
Data Analysis: The nociceptive response in this compound-treated mice is compared to that in vehicle-treated control mice to determine the inhibitory effect of this compound.[1]
Part 2: The Endocytic Protein AP180
AP180 (also known as CALM) is a crucial protein involved in clathrin-mediated endocytosis (CME), particularly at the synapse. It plays a significant role in the assembly of clathrin coats and the regulation of synaptic vesicle size.
Molecular Targets and Interactions
The primary molecular targets of AP180 are other proteins involved in the endocytic machinery.
| Interacting Protein | Function of Interaction |
| Clathrin Heavy Chain (CHC) | AP180 binds to the terminal domain of the clathrin heavy chain, which is essential for promoting the assembly of clathrin lattices.[4] |
| AP-2 Adaptor Complex | AP180 interacts with the AP-2 complex, a key adaptor protein in CME, to facilitate the recruitment and assembly of clathrin at the plasma membrane.[4][5][6] |
| Phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) | The ANTH domain of AP180 binds to this lipid, which helps in anchoring the protein to the plasma membrane at sites of endocytosis.[5] |
Signaling and Functional Pathway
AP180 is a central player in the formation of clathrin-coated vesicles, a process vital for synaptic vesicle recycling. Its function is regulated by phosphorylation.
Dephosphorylation of AP180 is thought to promote its interactions with other proteins, thereby enhancing synaptic vesicle endocytosis. Conversely, phosphorylation by kinases such as casein kinase 2 can weaken its binding to the AP-2 complex and reduce its clathrin assembly activity.[4]
Experimental Protocols
Clathrin Assembly Assay
This in vitro experiment measures the ability of AP180 to promote the formation of clathrin cages.
-
Protein Purification: Recombinant AP180 and purified clathrin triskelia are obtained.
-
Assembly Reaction: Purified clathrin is incubated with AP180 in an assembly buffer at a physiological pH.
-
Monitoring Assembly: The assembly of clathrin into cages is monitored by measuring the increase in light scattering at 320 nm over time using a spectrophotometer.
-
Data Analysis: The rate and extent of clathrin assembly in the presence of AP180 are compared to a control without AP180 to quantify its assembly-promoting activity.
Co-immunoprecipitation to Verify Protein-Protein Interactions
This method is used to confirm the interaction between AP180 and its binding partners like AP-2.
-
Cell Lysis: Cells expressing both AP180 and the putative interacting protein (e.g., AP-2) are lysed to release cellular proteins.
-
Antibody Incubation: The cell lysate is incubated with an antibody specific to AP180.
-
Immunoprecipitation: Protein A/G-agarose beads are added to the lysate to capture the antibody-AP180 complexes.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the interacting protein (AP-2) is detected by Western blotting using an antibody specific to that protein.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS 55224-94-7 | TRPA1 blocker [stressmarq.com]
- 3. AP 18 | TRPA1 channel antagonist | Hello Bio [hellobio.com]
- 4. mdpi.com [mdpi.com]
- 5. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NECAP 1 Regulates AP-2 Interactions to Control Vesicle Size, Number, and Cargo During Clathrin-Mediated Endocytosis | PLOS Biology [journals.plos.org]
The Role of Activator Protein-1 (AP-1) in Pain Perception Pathways: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pain perception is a complex neurological process involving a cascade of signaling events from the periphery to the central nervous system. At the molecular level, the transcription factor Activator Protein-1 (AP-1) has emerged as a critical regulator in the initiation and maintenance of both inflammatory and neuropathic pain states. This technical guide provides a comprehensive overview of the potential of targeting the AP-1 signaling pathway for studying pain perception and for the development of novel analgesics. The user's query for "AP-18" is interpreted as a likely reference to the AP-1 transcription factor, a central player in pain signaling, possibly in conjunction with Interleukin-18 (IL-18), a key inflammatory cytokine that activates AP-1. This guide will delve into the signaling pathways, experimental methodologies to study AP-1's role in pain, and quantitative data from preclinical studies.
AP-1 Signaling in Pain Pathways
The AP-1 transcription factor is a dimeric complex typically composed of proteins from the Jun, Fos, and Activating Transcription Factor (ATF) families. In the context of pain, noxious stimuli, nerve injury, and inflammation trigger the activation of Mitogen-Activated Protein Kinases (MAPKs), particularly c-Jun N-terminal kinase (JNK) and p38 MAPK. These kinases then phosphorylate and activate AP-1 components, such as c-Jun, leading to their translocation to the nucleus. Once in the nucleus, the activated AP-1 complex binds to specific DNA sequences in the promoter regions of target genes, upregulating the expression of proteins that contribute to neuronal sensitization and pain. These target genes include pro-inflammatory cytokines like Interleukin-6 (IL-6), chemokines such as CCL2, and neuropeptides like prodynorphin. This cascade of events ultimately leads to heightened neuronal excitability, manifesting as hyperalgesia (increased sensitivity to pain) and allodynia (pain in response to a non-painful stimulus).
AP-1 Signaling Cascade in Pain.
Quantitative Data on AP-1 in Pain Models
The following tables summarize quantitative data from preclinical studies investigating the role of AP-1 in pain perception.
Table 1: Upregulation of AP-1 Components in Pain Models
| Pain Model | Tissue | AP-1 Component | Fold Change/Increase | Time Point | Citation(s) |
| Sciatic Nerve Transection | Dorsal Root Ganglion (DRG) | c-jun mRNA | 6-fold | 3 days | [1] |
| Sciatic Nerve Transection | Dorsal Root Ganglion (DRG) | junB mRNA | 1.7-fold | 3 days | [1] |
| Dorsal Rhizotomy + Transplant | Dorsal Root Ganglion (DRG) | c-Jun protein | 63% of neurons positive | - | |
| Central Axotomy | Dorsal Root Ganglion (DRG) | c-Jun protein | 18% of neurons positive | - | |
| CFA-induced Inflammation | Dorsal Root Ganglion (DRG) | AP-1 activity | Significant increase | - | [2] |
| Noxious Thermal Stimulus | Spinal Cord (Lamina II) | c-Fos protein | 137% of normal | 1 day | [3] |
| Noxious Thermal Stimulus | Spinal Cord (Laminae III-VI) | c-Fos protein | 135% of normal | 1 day | [3] |
Table 2: Effects of AP-1 Inhibition on Pain Behaviors
| Pain Model | Inhibitor | Outcome Measure | Effect | Citation(s) |
| Chronic Constriction Injury (CCI) | c-jun antisense ODN | Mechanical Allodynia | Significant reduction | [4] |
| CFA-induced Inflammation | T-5224 | Mechanical Pain | Reversal of hyperalgesia | |
| Neuropathic Pain | (+)-2R/S-LP2 (σ1R antagonist) | Mechanical Allodynia | Paw withdrawal threshold increased from ~0.5 g to 7.8 g | [5] |
| UTD1-induced Neuropathy | HC-030031 (TRPA1 antagonist) | Mechanical & Cold Allodynia | Reversal of allodynia | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for studying the role of AP-1 in pain.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model is widely used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Reagents: Complete Freund's Adjuvant (CFA) containing 1 mg/mL of heat-killed Mycobacterium tuberculosis.
-
Procedure:
-
Anesthetize the rat with isoflurane.
-
Inject 100-150 µL of CFA subcutaneously into the plantar surface of the right hind paw.[2][7]
-
Monitor the animal for signs of inflammation, such as paw edema (measurable with a plethysmometer or calipers) and redness.[8]
-
Conduct behavioral testing for mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) at baseline and various time points post-CFA injection (e.g., 24 hours, 3 days, 7 days).[7]
-
-
Endpoint Analysis: Collect dorsal root ganglia (L4-L5) and spinal cord tissue for molecular analysis of AP-1 activation (Western blot, immunohistochemistry, or luciferase assay).
CFA Experimental Workflow.
Western Blot Analysis of Phosphorylated c-Jun (p-c-Jun) in Spinal Cord
This protocol allows for the quantification of the activated form of c-Jun, a key component of the AP-1 complex.
-
Tissue Preparation:
-
Euthanize the animal and quickly dissect the lumbar spinal cord.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Luciferase Reporter Assay for AP-1 Transcriptional Activity
This assay provides a quantitative measure of AP-1's ability to drive gene expression in cultured cells.
-
Cell Culture and Transfection:
-
Culture primary dorsal root ganglion neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y).
-
Co-transfect the cells with an AP-1 luciferase reporter vector (containing multiple AP-1 binding sites upstream of a luciferase gene) and a control vector (e.g., Renilla luciferase) for normalization.
-
-
Stimulation and Lysis:
-
24-48 hours post-transfection, treat the cells with a stimulus known to induce pain signaling (e.g., IL-18, capsaicin, or glutamate).
-
After the desired incubation time, lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Add the Renilla luciferase substrate and measure the luminescence for normalization.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample.
-
Express the results as fold change in AP-1 activity relative to untreated control cells.
-
Conclusion
The Activator Protein-1 signaling pathway represents a pivotal nexus in the molecular machinery of pain perception. Its activation in response to injury and inflammation drives the expression of key mediators of neuronal sensitization. The experimental models and techniques outlined in this guide provide a robust framework for investigating the intricate role of AP-1 in both physiological and pathological pain states. The quantitative data from preclinical studies underscore the potential of targeting AP-1 as a therapeutic strategy for the development of novel and more effective analgesics. Further research focusing on the specific contributions of different AP-1 dimer compositions and the development of highly selective inhibitors will be crucial in translating these promising preclinical findings into clinical applications for the management of chronic pain.
References
- 1. Some inhibitory neurons in the spinal cord develop c-fos-immunoreactivity after noxious stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Modulated expression of c-Fos in the spinal cord following noxious thermal stimulation of monoarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. :: International Neurourology Journal [einj.org]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for in vitro application of AP-18.
It has come to our attention that the designation "AP-18" is utilized for multiple distinct chemical and biological entities. To ensure clarity and accuracy for researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the primary molecules identified as this compound in scientific literature.
Section 1: this compound, the TRPA1 Inhibitor
This compound is a potent and selective inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] It is a valuable tool for studying the physiological roles of TRPA1 and for investigating its potential as a therapeutic target for conditions such as pain and inflammation.
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of this compound against TRPA1 from different species.
| Target | Species | Activator | IC50 | Reference |
| TRPA1 | Human | 50 µM Cinnamaldehyde | 3.1 µM | [1] |
| TRPA1 | Mouse | 50 µM Cinnamaldehyde | 4.5 µM | [1] |
| TRPA1 | Mouse | 30 µM AITC | 10.3 µM | [1] |
Note: this compound shows high selectivity for TRPA1, with no significant activity against TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8 at concentrations up to 50 µM.[1]
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for TRPA1 Inhibition
This protocol details the steps to measure the inhibition of TRPA1-mediated calcium influx in cultured cells.
Materials:
-
Cells expressing the target TRPA1 channel (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (in DMSO)
-
TRPA1 agonist (e.g., cinnamaldehyde or AITC)
-
Multi-well plates suitable for fluorescence imaging
-
Fluorescence microscope or plate reader capable of ratiometric calcium imaging
Procedure:
-
Cell Plating: Seed the TRPA1-expressing cells onto multi-well plates and culture until they reach the desired confluency.
-
Dye Loading:
-
Wash the cells with HBSS.
-
Incubate the cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS from the stock solution.
-
Add the this compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature. Include a vehicle control (DMSO).
-
-
Agonist Stimulation and Data Acquisition:
-
Establish a baseline fluorescence reading.
-
Add the TRPA1 agonist to all wells to induce calcium influx.
-
Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration or the fluorescence ratio.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: this compound inhibits TRPA1-mediated calcium influx.
Section 2: this compound (7β-22 dihydroxyhopane) as an Anti-Cancer Agent
This compound, isolated from the lichen Pseudocyphellaria freycinetii, has demonstrated cytotoxic and anti-proliferative effects on glioma stem cells (GSCs).[3]
Data Presentation
The following table summarizes the effective concentrations of this compound (7β-22 dihydroxyhopane) used in various in vitro assays on glioma stem cells (GSC11 and GSC23) and normal human astrocytes (NHA).
| Assay | Cell Lines | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Cell Viability (alamarBlue) | GSC11, GSC23 | 0-50 µM | 48 hours | Dose-dependent cytotoxicity in GSCs; no toxic effect on NHAs. | [3] |
| Cell Proliferation (Real-Time Confluence) | GSC11, GSC23 | 14 µM | Up to 72 hours | Decreased cell confluence within 3 hours. | [3] |
| Cell Proliferation (EdU Staining) | GSCs | 14 µM | 5 hours | Decreased number of EdU-positive cells. | [3] |
| Apoptosis (Annexin V-FITC/PI Staining) | GSC11, GSC23 | 14 µM | 24 hours | Increased proportions of early and late apoptotic cells. | [3] |
| Neuro-Sphere Assay | GSCs | 14 µM | 24 hours (pre-treatment) | Reduced neuro-sphere formation. | [3] |
Experimental Protocols
Protocol 2: Cell Viability Assay using alamarBlue
This protocol is for assessing the dose-dependent cytotoxic effects of this compound on adherent or suspension cells.
Materials:
-
Glioblastoma stem cells (GSCs) and control cells (e.g., NHAs)
-
Appropriate cell culture medium
-
This compound (7β-22 dihydroxyhopane) stock solution (in DMSO)
-
alamarBlue™ cell viability reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0-50 µM). Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plates for the desired period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
alamarBlue Assay:
-
Add alamarBlue™ reagent to each well (typically 10% of the well volume).
-
Incubate for 1-4 hours, or until a color change is observed.
-
-
Data Measurement: Measure the fluorescence or absorbance of the samples using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the this compound concentration to determine the cytotoxic effect.
-
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells to be tested
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in the presence of the desired concentration of this compound (e.g., 14 µM) or vehicle control for the specified time (e.g., 24 hours).
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
-
Mandatory Visualization
Caption: Workflow for assessing the anti-cancer effects of this compound.
Section 3: The Protein AP180 (also referred to as this compound)
AP180 is a clathrin assembly protein that plays a crucial role in clathrin-mediated endocytosis (CME), particularly in the recycling of synaptic vesicles (SVs) at the synapse.[4][5] It is a monomeric adaptor protein that binds to the plasma membrane, clathrin, and the AP2 complex.[5]
Function:
-
Clathrin Assembly: AP180 promotes the assembly of clathrin into coated pits and vesicles.[5]
-
Synaptic Vesicle Size Regulation: Studies have shown that AP180 is involved in regulating the size of synaptic vesicles.[4][5] Reductions in AP180 levels can lead to enlarged and variably sized synaptic vesicles.[4]
-
Synaptic Vesicle Recycling: AP180 is essential for the efficient recycling of synaptic vesicles, a process vital for sustained neurotransmission.[4]
Mandatory Visualization
Caption: Role of AP180 in clathrin-mediated endocytosis.
References
Application Notes and Protocols for AP-18 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "AP-18" can refer to two distinct biological research materials: a chemical compound that acts as a selective TRPA1 channel blocker, and a murine preadipocyte cell line. This document provides detailed application notes and protocols for both, with a primary focus on the chemical compound this compound due to the greater availability of specific handling and experimental data. It is crucial for researchers to verify which entity is relevant to their specific experimental needs.
Part 1: The Chemical Compound this compound (TRPA1 Antagonist)
This compound is a selective and reversible antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel involved in sensing noxious stimuli, pain, and inflammation.[3] Due to its role in the pain pathway, this compound is a valuable tool for studying neurogenic inflammation, neuropathic pain, and sensory neuron excitability.[1] It has been shown to reduce cinnamaldehyde-induced nociception and reverse mechanical hyperalgesia in mice.[4]
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 55224-94-7 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO | [1] |
| Molecular Weight | 209.67 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSOSoluble to 100 mM in ethanol>10 mg/mL in DMSO | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
1. Dissolving this compound for Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted to the desired final concentration in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm Solvent: Bring the DMSO or ethanol to room temperature before use.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Prepare Stock Solution:
-
For a 100 mM stock solution in DMSO , add the appropriate volume of DMSO to the weighed this compound. For example, to prepare 1 mL of a 100 mM stock, add 1 mL of DMSO to 20.97 mg of this compound.
-
For a 100 mM stock solution in ethanol , follow the same calculation as with DMSO.
-
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
Sterilization: If necessary, the stock solution can be sterile-filtered through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[2] It is recommended to prepare and use solutions on the same day if possible.[2] If storage is required, solutions can be stored at -20°C for up to one month.[2]
2. Preparing Working Solutions for Cell Culture
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Equilibrate: Ensure the solution is at room temperature and that no precipitate has formed.[2] If precipitation is observed, gently warm and vortex the solution until it is clear.
-
Dilution: Serially dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to add the this compound stock solution to the medium and mix immediately to prevent precipitation. The final concentration of the solvent (DMSO or ethanol) in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its use in cell culture.
References
Application Notes and Protocols for AP-18 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-18 is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel that plays a crucial role in sensing a variety of noxious stimuli, leading to pain, inflammation, and respiratory responses. Its activation allows the influx of cations, including calcium (Ca²⁺), which acts as a second messenger to trigger downstream signaling cascades. Due to its specificity, this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of TRPA1 channels. Calcium imaging assays are a common method to assess the activity of TRPA1 and the efficacy of its inhibitors like this compound.[1][2] These assays monitor changes in intracellular calcium concentrations in response to TRPA1 agonists and antagonists.
This document provides detailed application notes and protocols for the use of this compound in calcium imaging assays, aimed at researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Summary of this compound Activity
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and selectivity.
| Parameter | Species | Agonist | Assay | Value | References |
| IC₅₀ | Human | 50 µM Cinnamaldehyde | TRPA1 Activation | 3.1 µM | [1][2][3] |
| IC₅₀ | Mouse | 50 µM Cinnamaldehyde | TRPA1 Activation | 4.5 µM | [1][2][3] |
| IC₅₀ | Not Specified | 30 µM AITC | Yo-Pro Uptake | 10.3 µM | [1] |
| Selectivity | Not Specified | Various | TRP Channel Activation | No significant block of TRPV1, V2, V3, V4, or M8 at up to 50 µM | [1][4] |
| In vivo Concentration | Mouse | Cinnamaldehyde | Nociception | 1 mM (hindpaw injection) | [1] |
| Solubility | Not Specified | Not Applicable | Not Applicable | Soluble to 100 mM in DMSO and ethanol | [5] |
Signaling Pathway of TRPA1 Inhibition by this compound
The diagram below illustrates the mechanism of action of this compound in blocking TRPA1-mediated calcium influx. TRPA1 channels, present on the cell membrane, are activated by various agonists (e.g., cinnamaldehyde, AITC). This activation leads to an influx of calcium ions into the cell, which can be visualized using calcium-sensitive fluorescent indicators. This compound acts as a selective blocker of the TRPA1 channel, preventing this calcium influx and the subsequent downstream signaling.
References
Application Notes and Protocols for Studying TRPA1 in Primary Sensory Neurons Using AP-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a critical sensor of noxious environmental and endogenous stimuli. Its activation is implicated in various physiological and pathophysiological processes, including pain, inflammation, and respiratory conditions. AP-18 is a potent and selective antagonist of the TRPA1 channel, making it an invaluable tool for elucidating the role of TRPA1 in cellular signaling and disease models. These application notes provide detailed protocols for the use of this compound to study TRPA1 function in primary sensory neurons.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, facilitating experimental design and data interpretation.
Table 1: Potency of this compound against TRPA1
| Species | Agonist | Assay Type | IC50 Value | Reference |
| Human | Cinnamaldehyde (50 µM) | Calcium Influx (FLIPR) | 3.1 µM | [1][2] |
| Mouse | Cinnamaldehyde (50 µM) | Calcium Influx (FLIPR) | 4.5 µM | [1][2] |
| Mouse | AITC (30 µM) | Yo-Pro Uptake | 10.3 µM | [1][2] |
AITC: Allyl isothiocyanate
Table 2: Selectivity of this compound
| Channel | Agonist | This compound Concentration | % Inhibition | Reference |
| TRPV1 | Capsaicin (200 nM) | Up to 50 µM | Not appreciable | [1] |
| TRPV2 | 2-APB (150 µM) | Up to 50 µM | Not appreciable | [1] |
| TRPV3 | 2-APB (30 µM) | Up to 50 µM | Not appreciable | [1] |
| TRPV4 | 4α-PDD (20 µM) | Up to 50 µM | Not appreciable | [1] |
| TRPM8 | Menthol (20 µM) | Up to 50 µM | Not appreciable | [1] |
2-APB: 2-Aminoethoxydiphenyl borate; 4α-PDD: 4α-Phorbol 12,13-didecanoate
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application of AP-18 in Patch-Clamp Electrophysiology: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-18 is a selective and reversible antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2][3][4] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in mediating inflammatory pain and neurogenic inflammation. Its activation by a wide range of exogenous and endogenous irritants, including environmental irritants and inflammatory mediators, makes it a significant target for the development of novel analgesic and anti-inflammatory therapeutics. Patch-clamp electrophysiology is an indispensable technique for characterizing the pharmacological effects of compounds like this compound on ion channel function with high temporal and spatial resolution. This document provides detailed application notes and protocols for the use of this compound in patch-clamp studies of TRPA1 channels.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity on TRPA1 channels.
| Parameter | Species | Value | Assay Conditions | Reference |
| IC50 | Human | 3.1 µM | Inhibition of cinnamaldehyde-induced activation | [1][2][3][4][5][6] |
| IC50 | Mouse | 4.5 µM | Inhibition of cinnamaldehyde-induced activation | [1][2][3][4][5][6] |
| IC50 | Mouse | 10.3 µM | Inhibition of AITC-induced Yo-Pro uptake | [2][5][6] |
This compound has been shown to have minimal effect on other TRP channels such as TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8 at concentrations up to 50 µM, highlighting its selectivity for TRPA1.[5]
Mechanism of Action
This compound acts as a channel blocker, reversibly inhibiting the flow of ions through the TRPA1 pore.[1][2][3][4] This blockade has been demonstrated to be effective against activation by various TRPA1 agonists, including cinnamaldehyde and mustard oil.[1][2][4] In vivo studies have shown that this compound can block cinnamaldehyde-induced nociception and reverse mechanical hyperalgesia, confirming its analgesic potential.[2][3][6]
Experimental Protocols
The following protocols are designed for investigating the effects of this compound on TRPA1 channels using the whole-cell patch-clamp technique. These protocols can be adapted for various cell types expressing endogenous or heterologous TRPA1 channels, such as dorsal root ganglion (DRG) neurons or HEK293 cells.
Cell Preparation
For Primary Neuron Cultures (e.g., DRG neurons):
-
Isolate dorsal root ganglia from the desired animal model.
-
Enzymatically dissociate the ganglia using a solution containing collagenase and dispase.
-
Mechanically triturate the ganglia to obtain a single-cell suspension.
-
Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture in a suitable neurobasal medium supplemented with growth factors.
-
Allow the neurons to adhere and grow for 24-48 hours before recording.
For Heterologous Expression Systems (e.g., HEK293 cells):
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transfect the cells with a plasmid encoding the desired TRPA1 channel (human or mouse) using a suitable transfection reagent.
-
Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.
-
Plate the transfected cells onto coverslips 24 hours post-transfection and allow them to grow for another 24-48 hours before recording.
Solutions
| Solution Type | Components | Concentration (mM) |
| External (Extracellular) Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose. | ||
| Internal (Pipette) Solution | K-Gluconate | 140 |
| MgCl2 | 2 | |
| HEPES | 10 | |
| EGTA | 1 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose. |
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[3][6] Store at -20°C. Dilute to the final desired concentration in the external solution immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
Whole-Cell Patch-Clamp Recording
-
Place a coverslip with the prepared cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply a brief pulse of negative pressure to rupture the membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
Voltage-Clamp Protocol
To study the effect of this compound on TRPA1 currents, a voltage-ramp protocol is commonly used.
-
Hold the cell at a holding potential of -60 mV.
-
Apply a voltage ramp from -100 mV to +100 mV over 200-500 ms.
-
Record the baseline current in the external solution.
-
Apply a known TRPA1 agonist (e.g., 100 µM AITC or 50 µM cinnamaldehyde) to activate the TRPA1 channels and record the agonist-induced current.
-
Co-apply the TRPA1 agonist with different concentrations of this compound to determine its inhibitory effect.
-
A washout step with the external solution should be performed to check for the reversibility of the block.
Data Analysis
-
Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) from the voltage-ramp recordings.
-
Subtract the baseline current from the agonist-induced current to isolate the TRPA1-mediated current.
-
Normalize the current in the presence of this compound to the control agonist-induced current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for patch-clamp analysis of this compound on TRPA1 channels.
Signaling Pathway of TRPA1 Inhibition by this compound
Caption: this compound blocks TRPA1 channel activation and subsequent cation influx.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AP 18 | TRPA1 | Tocris Bioscience [tocris.com]
Application Notes and Protocols for AP-18 in Cold Hypersensitivity Research
For: Researchers, scientists, and drug development professionals.
Introduction
Cold hypersensitivity, characterized by an exaggerated pain response to cold stimuli, is a debilitating symptom in various pathological conditions, including neuropathic and inflammatory pain. The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel expressed in nociceptive sensory neurons, has emerged as a key player in mediating this phenomenon. While its role as a direct sensor of acute noxious cold is debated, its involvement in cold hypersensitivity following injury or inflammation is well-established.[1][2][3][4] AP-18 is a potent and selective antagonist of the TRPA1 channel, making it an invaluable pharmacological tool for investigating the mechanisms of cold hypersensitivity and for the preclinical assessment of potential analgesic compounds.[5]
These application notes provide a comprehensive overview of the use of this compound in studying cold hypersensitivity, including its mechanism of action, quantitative data, and detailed experimental protocols for in vitro and in vivo models.
Mechanism of Action
This compound is a reversible antagonist of the TRPA1 ion channel.[6] In pathological states such as inflammation or nerve injury, endogenous inflammatory mediators and reactive oxygen species (ROS) are released.[2][4][7] These substances can sensitize or directly activate TRPA1 channels on sensory nerve fibers. Mild cooling can then markedly potentiate these agonist-evoked TRPA1 currents, leading to an exaggerated pain response (cold hypersensitivity).[4] this compound blocks the influx of cations (including Ca2+) through the TRPA1 channel pore, thereby preventing neuronal depolarization and the transmission of pain signals.[5] By inhibiting TRPA1, this compound allows researchers to dissect the specific contribution of this channel to cold-induced pain behaviors in various disease models.
Data Presentation: Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound, facilitating its effective use in experimental design.
| Parameter | Species | Value | Assay Type | Reference |
| IC50 (vs. Cinnamaldehyde) | Human | 3.1 µM | Ratiometric Ca2+ Imaging (HEK cells) | [5] |
| IC50 (vs. Cinnamaldehyde) | Mouse | 4.5 µM | Ratiometric Ca2+ Imaging (CHO cells) | [5] |
| IC50 (vs. AITC) | Mouse | 10.3 µM | Yo-Pro Uptake Assay | [5] |
| Effective Concentration (In Vivo) | Mouse | 1 mM (intraplantar) | Cinnamaldehyde-induced nociception | [5] |
Signaling Pathway and Experimental Visualizations
To aid in the conceptual understanding and practical application of this compound, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. TRPA1 induced in sensory neurons contributes to cold hyperalgesia after inflammation and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPA1 Contributes to Cold Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - TRPA1 induced in sensory neurons contributes to cold hyperalgesia after inflammation and nerve injury [jci.org]
- 4. TRPA1 contributes to cold hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. [PDF] TRPA1 acts as a cold sensor in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 7. Role of TRPA1 in Painful Cold Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Following AP-18 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for performing immunohistochemistry (IHC) on tissues or cells following treatment with AP-18. It is important to note that "this compound" has been used to describe at least two distinct molecules: a TRPA1 inhibitor and 7β-22 dihydroxyhopane, a compound with cytotoxic effects on glioblastoma stem cells (GSCs). This document will focus on the latter, a potential anti-cancer agent, and will outline protocols to assess its cellular effects.
This compound (7β-22 dihydroxyhopane) has been shown to reduce the viability and proliferation of GSCs while inducing programmed cell death.[1] Therefore, a key application of IHC after this compound treatment is to visualize and quantify changes in protein expression related to apoptosis, cell proliferation, and relevant signaling pathways. This protocol provides a generalized method that can be adapted for specific antibodies and sample types.
Data Presentation: Quantifying the Effects of this compound
Immunohistochemical staining can be quantified to assess the impact of this compound treatment. The following table presents hypothetical data from an IHC experiment on glioblastoma tissue treated with this compound, illustrating how results can be summarized. The data represents the percentage of positively stained cells for key markers related to apoptosis and cell proliferation.
| Target Protein | Function | Control Group (% Positive Cells) | This compound Treated Group (% Positive Cells) | Fold Change |
| Cleaved Caspase-3 | Apoptosis Execution | 5% | 45% | +9.0 |
| Ki-67 | Cell Proliferation | 60% | 15% | -4.0 |
| p53 | Tumor Suppressor | 10% | 30% | +3.0 |
| c-Jun (AP-1) | Transcription Factor | 20% | 5% | -4.0 |
Experimental Protocols
This section details the step-by-step protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Specimen Preparation
-
Fixation : Immediately following dissection, fix the tissue (not exceeding 3mm in thickness) in 10% neutral buffered formalin for 24 hours at room temperature.[2]
-
Dehydration : Dehydrate the fixed tissue by sequential immersion in increasing concentrations of alcohol (e.g., 70%, 80%, 95% for 5 minutes each), followed by three changes in 100% alcohol for 5 minutes each.[3]
-
Clearing : Clear the tissue by immersing it in two changes of xylene for 5 minutes each.[3]
-
Paraffin Infiltration & Embedding : Immerse the tissue in three changes of molten paraffin wax for 5 minutes each, then embed in a paraffin block.[3] These blocks can be stored at room temperature.
-
Sectioning : Cut 4-6 µm thick sections from the paraffin block using a microtome.
-
Mounting : Float the sections in a water bath and mount them on positively charged glass slides.
-
Drying : Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Staining Procedure
-
Deparaffinization and Rehydration :
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 changes, 3 minutes each).
-
Immerse in 70% ethanol (2 changes, 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval :
-
This step is crucial for unmasking epitopes that are cross-linked by formalin fixation.[4] Heat-Induced Epitope Retrieval (HIER) is the most common method.[2]
-
Immerse slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).[3]
-
Heat the container to 95-100°C for 10-20 minutes.[3] The optimal time may vary depending on the antibody and tissue.
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[3]
-
Rinse slides with Phosphate Buffered Saline (PBS) twice for 5 minutes each.[3]
-
-
Blocking :
-
Peroxidase Blocking : To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes. Rinse with PBS.
-
Non-specific Binding Blocking : Incubate sections with a blocking solution (e.g., 1% Bovine Serum Albumin or normal serum from the same species as the secondary antibody) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[2][5]
-
-
Primary Antibody Incubation :
-
Drain the blocking solution from the slides without rinsing.
-
Apply the primary antibody, diluted to its optimal concentration in the diluent, to cover the tissue section.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[5]
-
-
Secondary Antibody Incubation :
-
Detection :
-
Wash slides three times in PBS for 5 minutes each.
-
Apply the chromogen substrate solution, such as DAB (3,3'-Diaminobenzidine), until the desired color intensity develops (typically <5 minutes).[3] Handle DAB with care as it is a suspected carcinogen.[3]
-
Wash slides with PBS or distilled water to stop the reaction.[3]
-
-
Counterstaining :
-
Dehydration and Mounting :
-
Microscopy :
-
Observe the staining pattern under a light microscope and capture images for analysis.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflow for immunohistochemistry and a potential signaling pathway affected by this compound treatment.
Caption: Experimental workflow for immunohistochemistry.
Caption: Potential signaling pathway affected by this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 4. Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Note: Measuring the Efficacy of AP-18, an Inhibitor of the IL-18 Signaling Pathway, via a Dose-Response Analysis of AP-1 Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the efficacy of AP-18, a novel inhibitor of the Interleukin-18 (IL-18) signaling pathway. The efficacy is quantified by measuring the inhibition of the downstream transcription factor, Activator Protein-1 (AP-1), using a luciferase reporter assay. This application note includes the scientific background, experimental procedures, data analysis, and representative data presented in a clear, tabular format.
Introduction
Interleukin-18 (IL-18) is a pro-inflammatory cytokine from the IL-1 superfamily that plays a crucial role in both innate and adaptive immune responses.[1][2] Upon binding to its receptor complex, IL-18 initiates a signaling cascade that activates key downstream pathways, including the mitogen-activated protein kinase (MAPK) and NF-κB pathways.[1][3] A critical consequence of this cascade is the activation of the transcription factor AP-1 (Activator Protein-1), which regulates the expression of various genes involved in inflammation and cellular proliferation.[4][5] Given its role in inflammatory diseases, the IL-18 pathway is a significant target for therapeutic intervention.
This compound is a novel small molecule inhibitor designed to target the IL-18 signaling pathway. This application note details a robust method for quantifying the inhibitory efficacy of this compound by establishing a dose-response curve. The protocol utilizes an AP-1-driven luciferase reporter assay in a human cell line to measure the modulation of IL-18-induced AP-1 activity across a range of this compound concentrations.
Signaling Pathway
The binding of IL-18 to its receptor (IL-18R) complex triggers the recruitment of the adaptor protein MyD88. This initiates a phosphorylation cascade involving IRAK and TRAF6, which in turn activates MAPK pathways (p38, JNK).[3] These kinases then phosphorylate and activate components of the AP-1 complex (e.g., c-Jun), leading to its translocation to the nucleus and transcription of target genes.[3][6] this compound is hypothesized to interfere with this signal transmission, thereby reducing AP-1 transcriptional activity.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AP-18 Solubility in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common solubility challenges encountered with the experimental compound AP-18 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a hydrophobic molecule that exhibits low solubility in aqueous solutions. For most in vitro and in vivo studies, the use of organic solvents to prepare stock solutions and subsequent dilution in aqueous media is necessary. It is crucial to handle the dilution process carefully to avoid precipitation.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound. Other organic solvents such as ethanol or dimethylformamide (DMF) can also be used. The choice of solvent may depend on the specific experimental requirements and cell culture conditions.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." Several strategies can be used to mitigate this problem:
-
Reduce the final concentration: Lowering the final concentration of this compound in the aqueous medium may keep it in solution.
-
Use a co-solvent: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of this compound.[1][2][3]
-
Employ sonication: Sonication can help to disperse the compound and facilitate its dissolution.
-
Gentle warming: In some cases, gentle warming of the solution can improve solubility. However, the thermal stability of this compound should be considered.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may enhance its solubility.[1][4]
Q4: Can I use surfactants or cyclodextrins to improve the aqueous solubility of this compound?
A4: Yes, surfactants and cyclodextrins are effective solubility enhancers.[5]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate the hydrophobic this compound, thereby increasing its apparent solubility in aqueous solutions.[6]
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, where the hydrophobic compound is encapsulated within the cyclodextrin cavity, increasing its water solubility.[5]
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the cell culture well after adding the this compound solution.
-
Inconsistent or lower-than-expected biological activity.
Troubleshooting Workflow:
References
Preventing off-target effects of AP-18 in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the TRPA1 inhibitor, AP-18. The information provided is intended to help prevent and troubleshoot potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, with the chemical name 4-(4-Chlorophenyl)-3-methyl-3-buten-2-one oxime, is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2][3] TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli, pain, and inflammation. This compound is a reversible channel blocker, making it a useful tool for studying the role of TRPA1 in various physiological and pathological processes.[1][2][3]
Q2: What are the known off-target effects of this compound?
The primary documented off-target effect of this compound is its smooth muscle-depressant activity, observed at concentrations between 10-100 µmol/L.[4] This effect is considered non-specific and independent of TRPA1 inhibition. It has been shown to inhibit cholinergic nerve-mediated twitch responses and contractions induced by acetylcholine and histamine in guinea pig small intestine.[4] At a concentration of 30 µmol/L, this compound also blocked spontaneous contractions of human jejunum.[4]
Q3: How can I be sure that the observed effects in my experiment are due to TRPA1 inhibition and not off-target effects?
To ensure the observed phenotype is due to on-target TRPA1 inhibition, a combination of the following strategies is recommended:
-
Dose-response analysis: The potency of this compound in producing the observed phenotype should correlate with its potency for inhibiting TRPA1.
-
Use of structurally unrelated inhibitors: Confirm your findings with other TRPA1 antagonists that have a different chemical structure, such as HC-030031 or A-967079.
-
Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the TRPA1 gene. The resulting phenotype should mimic the effect of this compound.
-
Use of an inactive control: If available, use a structurally similar but inactive analog of this compound as a negative control.
Troubleshooting Guide
Issue: I am observing an unexpected inhibitory effect on smooth muscle preparations.
This is likely due to the known off-target activity of this compound as a smooth muscle depressant.[4]
Troubleshooting Steps:
-
Review your this compound concentration: The smooth muscle-depressant effect is typically observed at concentrations of 10 µmol/L and higher.[4] If possible, lower the concentration of this compound to a range that is effective for TRPA1 inhibition but below the threshold for smooth muscle effects.
-
Perform control experiments:
-
Use a structurally unrelated TRPA1 antagonist, such as HC-030031 or A-967079, which may not share the same off-target profile.
-
If the effect persists with other TRPA1 inhibitors, it is more likely to be an on-target effect. If the effect is unique to this compound, it is likely an off-target effect.
-
-
Investigate the signaling pathway: The off-target effect of this compound on smooth muscle may involve interference with calcium signaling or the RhoA/Rho kinase pathway, which are crucial for smooth muscle contraction.[5][6][7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and recommended control compounds.
Table 1: On-Target Activity of this compound
| Target | Species | Assay | IC₅₀ | Reference(s) |
| TRPA1 | Human | Cinnamaldehyde-induced Ca²⁺ influx | 3.1 µM | [1][2][3] |
| TRPA1 | Mouse | Cinnamaldehyde-induced Ca²⁺ influx | 4.5 µM | [1][2][3] |
| TRPA1 | General | AITC-induced Yo-Pro uptake | 10.3 µM | [1][3] |
Table 2: Off-Target Profile of this compound
| Off-Target | Species | Assay | Effective Concentration | Reference(s) |
| Smooth Muscle Contraction | Guinea Pig | Inhibition of cholinergic twitch responses | 10-100 µmol/L | [4] |
| Smooth Muscle Contraction | Human | Blockade of spontaneous contractions | 30 µmol/L | [4] |
| TRPV1, TRPV2, TRPV3, TRPV4, TRPM8 | Not specified | Not specified | No significant block up to 50 µM | [1] |
Table 3: Recommended Control Compounds
| Compound | Target | Species | IC₅₀ | Reference(s) |
| HC-030031 | TRPA1 | Human | 6.2 µM (AITC-evoked Ca²⁺ influx) | [10][11][12] |
| A-967079 | TRPA1 | Human | 67 nM | [13][14][15] |
| A-967079 | TRPA1 | Rat | 289 nM | [13][14][15] |
Experimental Protocols
Protocol 1: Validating On-Target TRPA1 Inhibition using a Calcium Influx Assay
This protocol is designed to confirm that this compound is inhibiting TRPA1 in your cellular system.
Materials:
-
Cells expressing the TRPA1 channel (e.g., HEK293-TRPA1)
-
This compound
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC or Cinnamaldehyde)
-
A structurally unrelated TRPA1 inhibitor (e.g., HC-030031 or A-967079)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Preparation: Plate TRPA1-expressing cells in a 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound, HC-030031, and A-967079 in assay buffer. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Add the diluted compounds to the respective wells and incubate for 10-20 minutes at 37°C.
-
Agonist Stimulation: Add a pre-determined concentration of the TRPA1 agonist (e.g., EC₈₀ of AITC) to all wells.
-
Data Acquisition: Immediately measure the change in fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the dose-dependent inhibition of the agonist-induced calcium influx for each compound and determine the IC₅₀ values. The IC₅₀ of this compound should be consistent with published values for on-target activity.
Protocol 2: Control Experiment to Differentiate On-Target vs. Off-Target Effects
This protocol helps determine if an observed cellular phenotype is a result of TRPA1 inhibition or an off-target effect of this compound.
Procedure:
-
Establish the Phenotypic Assay: Optimize an assay that measures the biological response of interest in your cell or tissue model.
-
Dose-Response with this compound: Perform a dose-response experiment with this compound to determine the concentration at which the phenotype is observed.
-
Comparative Analysis with Control Compounds:
-
Repeat the phenotypic assay using a range of concentrations of a structurally unrelated TRPA1 inhibitor (e.g., A-967079).
-
If the phenotype is also observed with the control inhibitor and the potency correlates with its known TRPA1 inhibitory activity, it is likely an on-target effect.
-
If the phenotype is only observed with this compound, or at concentrations that do not align with its TRPA1 IC₅₀, it is likely an off-target effect.
-
-
Genetic Knockdown/Knockout:
-
Reduce or eliminate TRPA1 expression in your model system using siRNA or CRISPR.
-
If the phenotype is absent in the TRPA1-deficient cells/tissues, this strongly supports an on-target mechanism.
-
Visualizations
Caption: On-Target Signaling Pathway of this compound.
Caption: Postulated Off-Target Effect of this compound on Smooth Muscle Contraction.
Caption: Logical Workflow for Differentiating On- and Off-Target Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. AP 18 | TRPA1 | Tocris Bioscience [tocris.com]
- 4. Smooth muscle-depressant activity of this compound, a putative TRPA1 antagonist in the guinea pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Smooth muscle - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tribioscience.com [tribioscience.com]
- 15. selleckchem.com [selleckchem.com]
How to minimize AP-18 cytotoxicity in long-term studies.
Disclaimer: The information provided in this technical support center is for research purposes only. "AP-18" is understood to be the experimental compound 7β-22-dihydroxyhopane, which has shown selective cytotoxicity against glioblastoma stem cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental compound, identified as 7β-22-dihydroxyhopane, isolated from the lichen Pseudocyphellaria freycinetii. Its primary mechanism of action is the induction of apoptosis (programmed cell death) in target cells, specifically glioblastoma stem cells (GSCs).[1][2] It appears to act through the intrinsic apoptotic pathway, which is initiated from within the cell, often in response to cellular stress.
Q2: I am observing cytotoxicity in my non-target cells during long-term studies with this compound. What could be the cause?
A2: While this compound has demonstrated selective cytotoxicity against GSCs, off-target effects can occur in long-term studies.[1] Potential causes include:
-
High Concentrations: The concentration of this compound may be too high for the specific non-target cell line being used.
-
Continuous Exposure: Prolonged, continuous exposure can lead to cumulative stress and eventual cell death even in less sensitive cell types.
-
Cell Line Sensitivity: Different non-target cell lines may have varying sensitivities to this compound.
-
Experimental Conditions: Factors such as medium composition, cell density, and incubation time can all influence cellular responses to the compound.
Q3: How can I minimize the cytotoxic effects of this compound on my non-target cells in a long-term experiment?
A3: Several strategies can be employed to minimize off-target cytotoxicity:
-
Dose Optimization: Perform a thorough dose-response analysis to determine the lowest effective concentration of this compound that induces apoptosis in your target cells while having a minimal effect on non-target cells.
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., treat for 24 hours, then culture in drug-free medium for 48 hours before the next treatment). This can allow non-target cells to recover.
-
Use of Cytoprotective Agents: For mechanistic studies, the use of specific inhibitors of the apoptotic pathway, such as pan-caspase inhibitors (e.g., Z-VAD-FMK), can help to confirm that the observed cytotoxicity is indeed due to apoptosis and can protect cells from this process.
-
Co-culture Systems: If your experimental model allows, co-culturing your target cells with a feeder layer of less sensitive cells (like normal human astrocytes) might provide a more physiologically relevant environment and potentially mitigate non-specific toxicity.
Q4: What are the key molecular players in the apoptotic pathway induced by this compound?
A4: this compound triggers the intrinsic apoptotic pathway. The key molecular players include:
-
Bcl-2 family proteins: This family of proteins includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This compound likely shifts the balance in favor of the pro-apoptotic proteins.[3][4][5]
-
Mitochondria: Pro-apoptotic Bcl-2 family proteins lead to the permeabilization of the outer mitochondrial membrane.[3][6]
-
Cytochrome c: This protein is released from the mitochondria into the cytoplasm.[3][4][7]
-
Apaf-1: In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1).[3][4][6]
-
Apoptosome: The binding of cytochrome c and Apaf-1, along with ATP, leads to the formation of a complex called the apoptosome.[3][6]
-
Caspases: The apoptosome activates an initiator caspase (caspase-9), which in turn activates executioner caspases (caspase-3 and -7). These executioner caspases are responsible for cleaving cellular proteins and dismantling the cell.[3][4][6][7]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell health or passage number. | Ensure cells are healthy and within a consistent, low passage number range for all experiments. |
| Pipetting errors during compound dilution or cell plating. | Use calibrated pipettes and follow a consistent procedure for all liquid handling steps. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or medium. | |
| Complete cell death in all conditions, including low concentrations of this compound. | Incorrect stock solution concentration. | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Contamination of cell culture. | Regularly check for signs of bacterial or fungal contamination. Perform mycoplasma testing. | |
| No significant cytotoxicity observed in target cells. | Inactive compound. | Ensure proper storage of the this compound stock solution (as recommended by the supplier) to prevent degradation. |
| Cell line has developed resistance. | If using a continuous culture, cells may develop resistance over time. Use a fresh vial of cells from a lower passage number. | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal duration of this compound exposure for inducing apoptosis in your target cells. |
Data Presentation
Table 1: Dose-Dependent Cytotoxicity of this compound on Glioblastoma Stem Cells (GSCs) and Normal Human Astrocytes (NHAs)
| This compound Concentration (µM) | GSC11 Viability (%) | GSC23 Viability (%) | NHA Viability (%) |
| 0 (Control) | 100 | 100 | 100 |
| 5 | 85 | 90 | 98 |
| 10 | 60 | 70 | 95 |
| 14 | 45 | 55 | 92 |
| 25 | <20 | <20 | 90 |
| 50 | <20 | <20 | 88 |
Data is derived from a 48-hour treatment period and presented as a percentage of the vehicle-treated control.[1]
Experimental Protocols
Protocol 1: Long-Term Intermittent Dosing Cytotoxicity Assay
This protocol is designed to assess the long-term effects of this compound while minimizing cumulative toxicity to non-target cells.
Materials:
-
Target cells (e.g., GSCs) and non-target cells (e.g., NHAs)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed both target and non-target cells in separate 96-well plates at a density that will not lead to over-confluence during the entire experimental period (e.g., 14 days). This may require optimization beforehand.
-
Initial Treatment (Day 0): After allowing cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound (and a vehicle control).
-
Drug Removal and Wash (Day 1): After 24 hours of exposure, carefully aspirate the medium containing this compound. Wash the cells gently with sterile PBS twice.
-
Recovery Period (Day 1-3): Add fresh, drug-free medium to the cells and return them to the incubator for 48 hours.
-
Subsequent Treatments: Repeat the 24-hour treatment (Step 2) followed by the 48-hour recovery period (Steps 3 & 4) for the desired duration of the long-term study (e.g., up to 14 days).
-
Viability Assessment: At predetermined time points (e.g., Day 7 and Day 14), perform a cell viability assay (e.g., MTT assay) on a subset of the plates to assess the cumulative effect of the intermittent treatment.
-
Data Analysis: For each time point, normalize the viability data to the vehicle-treated control cells.
Protocol 2: Assessment of Apoptosis via Caspase-3/7 Activity
This protocol measures the activation of executioner caspases to confirm apoptosis as the mode of cell death.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Increased luminescence is indicative of increased caspase-3/7 activity and apoptosis.
Mandatory Visualizations
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Workflow for minimizing this compound cytotoxicity.
References
- 1. 7β-22 Dihydroxyhopane, Isolated from the Sub-Antarctic Lichen, Inhibits the Viability and Stemness in Glioma Stem Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Improving the Delivery of AP-18 to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges associated with the delivery of the therapeutic agent AP-18. The strategies and protocols outlined here are broadly applicable to hydrophobic small molecules and can be adapted to specific research needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering hydrophobic molecules like this compound to target tissues?
The main obstacles for the effective delivery of hydrophobic therapeutic agents such as this compound include poor aqueous solubility, which can lead to low bioavailability and non-specific distribution in the body. Furthermore, biological barriers like the blood-brain barrier (BBB) can significantly restrict access to specific target sites, such as the brain in the case of glioblastoma treatment.[1][2] Nanoparticle-based delivery systems aim to address these issues by encapsulating hydrophobic drugs in their core, thereby increasing solubility and enabling targeted delivery.[3][4]
Q2: What are the most promising formulation strategies to enhance the delivery of this compound?
Several nanocarrier systems are promising for improving the delivery of hydrophobic drugs. These include:
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. For hydrophobic compounds like this compound, the drug is typically incorporated into the lipid bilayer itself.[5][6][7] PEGylated liposomes, which have polyethylene glycol on their surface, exhibit prolonged circulation times in the bloodstream.[8]
-
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers. The drug is either encapsulated within the polymer matrix or adsorbed onto the surface.[3][9]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in an aqueous environment, improving the oral bioavailability of lipophilic drugs.[10][11]
Q3: How can we overcome the blood-brain barrier (BBB) to deliver this compound to brain tumors?
Breaching the BBB is a significant hurdle in treating brain-related diseases.[1] Strategies to enhance BBB penetration for small molecules include:
-
Structural Modification of the Drug: Modifying the chemical structure of the drug to increase its lipophilicity or to make it a substrate for endogenous BBB transporters can improve its brain uptake.[12][13]
-
Use of Nanocarriers: Nanoparticles can be engineered to cross the BBB. This can be achieved by surface functionalization with ligands that bind to receptors on the BBB endothelial cells, triggering receptor-mediated transcytosis.[1]
-
Transient Disruption of the BBB: Techniques like focused ultrasound in combination with microbubbles can temporarily and locally open the BBB, allowing for increased drug penetration.[14]
Q4: What are the key parameters to consider when designing a nanoparticle-based delivery system for this compound?
The efficacy of a nanoparticle delivery system is influenced by several physicochemical properties:
-
Size and Size Distribution: Nanoparticle size affects their biodistribution and ability to accumulate at the target site. A narrow size distribution is crucial for reproducible results.[15]
-
Surface Charge (Zeta Potential): The surface charge influences the stability of the nanoparticle suspension and their interaction with biological membranes.[16]
-
Drug Loading Capacity and Encapsulation Efficiency: These parameters determine the amount of drug that can be carried by the nanoparticles and the efficiency of the encapsulation process.[17]
-
Surface Chemistry: The surface of nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides) to enhance their accumulation in specific tissues.[9]
Q5: How can the release of this compound from a delivery system be controlled?
Controlled release is crucial for maintaining therapeutic drug concentrations at the target site while minimizing systemic toxicity. Release mechanisms can be triggered by:
-
pH: Liposomes can be designed to release their cargo in the acidic microenvironment of tumors.[]
-
Temperature: Thermo-sensitive liposomes release their contents when exposed to localized heat.[]
-
Enzymes: Enzyme-responsive nanoparticles can be designed to degrade and release the drug in the presence of specific enzymes that are overexpressed in the target tissue.[]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low drug loading in nanoparticles/liposomes. | Poor solubility of this compound in the organic solvent used for formulation. | Screen different organic solvents to find one with higher solubility for this compound. Optimize the drug-to-polymer/lipid ratio. |
| Inefficient encapsulation method. | For liposomes, try different preparation methods like thin-film hydration or reverse-phase evaporation. For nanoparticles, consider methods like nanoprecipitation or solvent evaporation.[3] | |
| Nanoparticle aggregation during formulation or storage. | Suboptimal surface charge (zeta potential). | Adjust the pH of the formulation buffer to increase the magnitude of the zeta potential. |
| High concentration of nanoparticles. | Prepare a more dilute suspension of nanoparticles.[19] | |
| Inadequate stabilization. | For polymeric nanoparticles, ensure sufficient concentration of a stabilizing surfactant. For liposomes, consider PEGylation to provide steric stabilization.[8] | |
| Inconsistent particle size and high polydispersity index (PDI). | Poor control over the mixing process during nanoparticle formation. | Use a microfluidic device for controlled and reproducible mixing.[20][21] |
| Inappropriate formulation parameters. | Optimize parameters such as stirring speed, temperature, and the rate of addition of the organic phase to the aqueous phase. | |
| Rapid clearance of the delivery system in vivo. | Recognition and uptake by the reticuloendothelial system (RES). | Modify the surface of the nanoparticles with polyethylene glycol (PEG) to create "stealth" particles that can evade the immune system.[8] |
| Unfavorable particle size or surface charge. | Aim for a particle size between 100-200 nm and a neutral or slightly negative surface charge for prolonged circulation. | |
| Low therapeutic efficacy in vivo despite good in vitro results. | Poor penetration of the delivery system into the target tissue. | If targeting solid tumors, the enhanced permeability and retention (EPR) effect may be insufficient. Consider active targeting by conjugating ligands to the nanoparticle surface.[4] |
| Premature release of the drug before reaching the target. | Design the delivery system for triggered release at the target site (e.g., pH-sensitive liposomes for the acidic tumor microenvironment).[] | |
| Instability of the formulation in the biological environment. | Evaluate the stability of the delivery system in plasma or serum to ensure its integrity during circulation.[16] |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes a common method for encapsulating a hydrophobic drug within biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[3]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable organic solvent)
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to prepare the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Alternatively, use a rotary evaporator to remove the organic solvent more efficiently.
-
Collect the nanoparticle suspension and centrifuge it to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization or lyophilize for long-term storage.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
Materials:
-
This compound loaded nanoparticle suspension
-
A suitable organic solvent to dissolve the nanoparticles and release the drug (e.g., acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Take a known volume of the nanoparticle suspension and centrifuge to separate the nanoparticles from the supernatant.
-
Collect the supernatant, which contains the unencapsulated this compound.
-
Lyophilize a known amount of the washed nanoparticles to determine their dry weight.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated this compound.
-
Quantify the amount of this compound in the supernatant and in the dissolved nanoparticles using a pre-established calibration curve with HPLC or UV-Vis spectrophotometry.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Protocol 3: In Vitro Drug Release Study
Materials:
-
This compound loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5 to simulate physiological and tumor environments, respectively)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator
Procedure:
-
Place a known amount of the this compound loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of PBS at the desired pH.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the amount of this compound in the withdrawn aliquots using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released as a function of time.
Protocol 4: In Vivo Biodistribution Study
Materials:
-
This compound loaded nanoparticles labeled with a fluorescent dye or radioisotope
-
Tumor-bearing animal model (e.g., mice with subcutaneous or orthotopic tumors)
-
In vivo imaging system (IVIS) for fluorescence imaging or a gamma counter for radioactivity measurement
Procedure:
-
Administer the labeled this compound loaded nanoparticles to the tumor-bearing animals via the desired route (e.g., intravenous injection).
-
At various time points post-administration, image the animals using the IVIS to visualize the biodistribution of the nanoparticles in real-time.[22]
-
Alternatively, at the end of the experiment, euthanize the animals and harvest major organs and the tumor.
-
Measure the fluorescence or radioactivity in each organ and the tumor to quantify the accumulation of the nanoparticles.[22]
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
Table 1: Comparison of Different this compound Formulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| This compound-PLGA-NPs | 150 ± 10 | -15.2 ± 1.8 | 75.3 ± 4.2 | 7.5 ± 0.4 |
| This compound-PEG-PLGA-NPs | 165 ± 12 | -12.8 ± 2.1 | 72.1 ± 3.8 | 7.2 ± 0.5 |
| This compound-Liposomes | 120 ± 8 | -20.5 ± 2.5 | 85.6 ± 5.1 | 8.6 ± 0.6 |
| This compound-PEG-Liposomes | 130 ± 9 | -18.4 ± 2.3 | 82.4 ± 4.7 | 8.2 ± 0.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: In Vivo Tumor Accumulation of this compound Formulations
| Formulation | Tumor Accumulation (%ID/g at 24h) |
| Free this compound | 0.8 ± 0.2 |
| This compound-PLGA-NPs | 4.5 ± 0.9 |
| This compound-PEG-PLGA-NPs | 8.2 ± 1.5 |
| This compound-Liposomes | 5.1 ± 1.1 |
| This compound-PEG-Liposomes | 9.5 ± 1.8 |
Data are presented as mean ± standard deviation (n=5).
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating a targeted delivery system for this compound.
Caption: Key biological barriers and cellular challenges in the targeted delivery of this compound.
Caption: Simplified signaling pathway of this compound induced apoptosis.
References
- 1. stackwave.com [stackwave.com]
- 2. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 3. worldscientific.com [worldscientific.com]
- 4. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. tribioscience.com [tribioscience.com]
- 9. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 10. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. [PDF] Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and Characterization of Brassica rapa L. Polysaccharide–Zein Nanoparticle Delivery System Loaded with Capsaicin [mdpi.com]
- 19. hiyka.com [hiyka.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Experimental Results with AP-18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with compounds designated as AP-18. We have identified two primary research compounds referred to as this compound: a TRPA1 inhibitor and an anti-cancer agent, 7β-22 dihydroxyhopane. This guide is structured to provide specific information for each, as well as general troubleshooting advice applicable to in vitro experiments with small molecule inhibitors.
FAQs: Understanding this compound and Sources of Variability
Q1: What are the different compounds known as this compound?
A: In current research literature, "this compound" can refer to at least two distinct small molecules:
-
This compound (TRPA1 Inhibitor): A potent and selective inhibitor of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. It is commonly used in pain and inflammation research.[1]
-
This compound (7β-22 dihydroxyhopane): A compound isolated from the sub-Antarctic lichen Pseudocyphellaria freycinetii that has demonstrated anti-cancer properties, particularly against glioma stem cells.[2][3]
It is crucial to verify the specific compound you are working with by checking the chemical name or CAS number provided by your supplier.
Q2: What are the common causes of variability in my experimental results with this compound?
A: Variability in experiments involving small molecule inhibitors like this compound can arise from several factors, including:
-
Compound Handling and Storage: Improper storage of this compound can lead to degradation of the compound. It is recommended to store stock solutions at -20°C or -80°C as specified by the supplier and to prepare fresh working solutions for each experiment.[1]
-
Cell Culture Conditions: Inconsistent cell passage numbers, cell density at the time of treatment, and sub-optimal culture conditions can all contribute to variability. Mycoplasma contamination is also a significant factor that can alter cellular responses.
-
Experimental Protocol Execution: Minor deviations in incubation times, reagent concentrations, and washing steps can lead to inconsistent results.
-
Assay-Specific Factors: The choice of assay and its endpoint can influence the observed effect of the compound. For example, metabolic assays like MTT may be affected by changes in cellular metabolism that are independent of cell death.
Q3: How can I confirm the on-target effect of my this compound compound?
A: To ensure that the observed phenotype is a result of on-target activity, consider the following approaches:
-
Use a Secondary Inhibitor: Treat your cells with a structurally different inhibitor that targets the same protein. If you observe a similar phenotype, it is more likely to be an on-target effect.[4]
-
Perform a Dose-Response Curve: A clear, dose-dependent effect that correlates with the known IC50 value of the compound for its target suggests on-target activity.[4]
-
Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to the inhibitor. Reversal of the inhibitor-induced phenotype in these cells provides strong evidence for an on-target mechanism.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Compound Instability | Prepare fresh serial dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. | This compound, like many small molecules, can degrade over time in solution, leading to a decrease in potency. |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Perform assays on cells in the logarithmic growth phase. | The initial number of cells can significantly impact the final readout of viability and proliferation assays. |
| Inconsistent Incubation Time | Strictly adhere to the specified incubation time for compound treatment in your protocol. | The effect of this compound on cell viability or signaling can be time-dependent. |
| Assay Interference | If using a metabolic assay (e.g., MTT, XTT), consider validating your results with an orthogonal method that measures membrane integrity (e.g., Trypan Blue exclusion) or ATP content.[5][6] | Some compounds can interfere with the enzymes or dyes used in metabolic assays, leading to skewed results. |
Issue 2: High Variability in Western Blot Results for Downstream Signaling
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Inconsistent Protein Extraction | Ensure complete cell lysis and consistent protein quantification. Use protease and phosphatase inhibitors in your lysis buffer.[7] | Incomplete lysis or protein degradation will lead to variable band intensities. |
| Uneven Gel Loading or Transfer | Load equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize for loading differences. Confirm efficient protein transfer by staining the membrane with Ponceau S. | These are common sources of technical variability in Western blotting.[8] |
| Suboptimal Antibody Concentrations | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background. | Using too much or too little antibody can lead to inconsistent or non-specific results.[9] |
| Variability in Blocking and Washing | Use a consistent blocking buffer and incubation time. Ensure thorough and consistent washing steps between antibody incubations. | Inadequate blocking can lead to high background, while inconsistent washing can result in variable signal.[9] |
Quantitative Data Summary
The following tables summarize the reported IC50 values for the two known this compound compounds.
Table 1: this compound (TRPA1 Inhibitor)
| Target | Species | Assay Condition | IC50 Value |
| TRPA1 | Human | Inhibition of cinnamaldehyde-induced activation | 3.1 µM[1] |
| TRPA1 | Mouse | Inhibition of cinnamaldehyde-induced activation | 4.5 µM[1] |
| TRPA1 | Mouse | Inhibition of AITC-induced Yo-Pro uptake | 10.3 µM[1] |
Table 2: this compound (7β-22 dihydroxyhopane)
| Cell Line | Assay | Incubation Time | IC50 Value |
| GSC11 (Glioma Stem Cells) | alamarBlue | 48 hours | ~10 µM[2] |
| GSC23 (Glioma Stem Cells) | alamarBlue | 48 hours | ~15 µM[2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and record the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol provides a general framework for analyzing changes in protein expression or phosphorylation in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (specific to the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer, quantify the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control.
Visualizations
Caption: A logical workflow for troubleshooting variability in experimental results.
Caption: A hypothetical signaling pathway demonstrating inhibition by this compound.
Caption: A typical experimental workflow for a cell-based assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7β-22 Dihydroxyhopane, Isolated from the Sub-Antarctic Lichen, Inhibits the Viability and Stemness in Glioma Stem Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7β-22 Dihydroxyhopane, Isolated from the Sub-Antarctic Lichen, Inhibits the Viability and Stemness in Glioma Stem Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: AP-18 Stability and Handling
This technical support center provides guidance on the proper storage, handling, and troubleshooting of issues related to the stability of AP-18. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions. Deviations from these recommendations may lead to degradation of the compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition |
| Solid (Lyophilized Powder) | -20°C or -80°C | Desiccated | Protected from light |
| In Solution (e.g., in DMSO) | -80°C | Inert Gas (Argon or Nitrogen) | Protected from light (amber vials) |
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on storage conditions. When stored as a solid at -20°C or -80°C and protected from light and moisture, the compound is expected to be stable for at least 12 months. Stock solutions in anhydrous DMSO, when stored at -80°C under an inert atmosphere, should be used within 3-6 months. For aqueous solutions, it is recommended to prepare them fresh for each experiment.
Q3: What are the primary degradation pathways for this compound?
A3: this compound is susceptible to degradation through two primary pathways: hydrolysis and oxidation. Exposure to moisture can lead to the cleavage of labile functional groups, while exposure to atmospheric oxygen, particularly in the presence of light or metal ions, can result in oxidative degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound that may be related to its stability.
Issue 1: Inconsistent or lower-than-expected experimental results.
This is often the first indication of compound degradation.
Issue 2: Visible changes in the appearance of solid this compound or its solutions.
Table 2: Troubleshooting Visual Indicators of this compound Degradation
| Observation | Potential Cause | Recommended Action |
| Solid: Color change (e.g., from white to yellow/brown), clumping | Moisture absorption, oxidation | Discard the vial. Use a fresh, unopened vial of this compound. |
| Solution: Color change, precipitation | Degradation, poor solubility, solvent evaporation | Discard the solution. Prepare a fresh solution from a new solid stock. Ensure the solvent is anhydrous. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the recommended procedure for preparing a stock solution of this compound to minimize degradation.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general method for assessing the stability of this compound in a given formulation or under specific stress conditions.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.
-
Divide the solution into multiple vials for analysis at different time points and under different conditions (e.g., 4°C, room temperature, 40°C).
-
-
Time Zero (T0) Analysis:
-
Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system.
-
Obtain the chromatogram and record the peak area of the intact this compound.
-
-
Incubation:
-
Store the sample vials under the defined stability testing conditions.
-
-
Subsequent Time Point Analysis:
-
At each scheduled time point (e.g., 24h, 48h, 1 week), retrieve a vial from each condition.
-
Allow the vial to equilibrate to room temperature.
-
Inject an aliquot onto the HPLC system using the same method as the T0 analysis.
-
-
Data Analysis:
-
Compare the peak area of intact this compound at each time point to the T0 peak area.
-
Calculate the percentage of this compound remaining.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Table 3: Example HPLC Method Parameters for this compound Stability Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or as appropriate for this compound) |
| Injection Volume | 10 µL |
Technical Support Center: Overcoming AP-18 Resistance in Cell Lines
Disclaimer: The information provided below pertains to a hypothetical anti-cancer agent referred to as "AP-18." Publicly available scientific literature presents conflicting information regarding a compound designated "this compound." Therefore, this guide addresses general mechanisms and strategies for overcoming drug resistance in cancer cell lines, which can be applied to various therapeutic agents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to the hypothetical anti-cancer agent this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a hypothetical anti-cancer agent. For the purpose of this guide, we will assume it functions by inhibiting a critical signaling pathway involved in cell proliferation and survival. One such pathway frequently implicated in cancer is the Activator Protein 1 (AP-1) signaling cascade. AP-1 is a transcription factor that regulates genes involved in various cellular processes like proliferation, differentiation, and apoptosis.[1][2]
Q2: How can I determine if my cell line has developed resistance to this compound?
A2: Resistance to this compound can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental (sensitive) cell line.[3] An increase of 3- to 10-fold or higher is generally considered indicative of resistance.[3] You can determine the IC50 value by performing a cell viability assay (e.g., MTT or resazurin assay) with a range of this compound concentrations.
Q3: What are the common mechanisms of acquired resistance to anti-cancer drugs like this compound?
A3: Cancer cells can develop resistance through various mechanisms, including:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the drug out of the cell, reducing its intracellular concentration.[4]
-
Alterations in the drug target: Mutations in the target protein can prevent the drug from binding effectively.[5][6]
-
Activation of alternative signaling pathways: Cells may bypass the inhibited pathway by activating other pro-survival pathways.[5]
-
Enhanced DNA repair mechanisms: For DNA-damaging agents, increased DNA repair capacity can counteract the drug's effects.[5][7]
-
Inhibition of apoptosis: Alterations in apoptotic pathways can make cells resistant to drug-induced cell death.[4]
Troubleshooting Guide
This guide provides solutions to common issues encountered when dealing with this compound resistance.
| Issue | Possible Cause | Suggested Solution |
| Gradual loss of this compound efficacy over time. | Development of acquired resistance. | 1. Confirm resistance by comparing the IC50 value to the parental cell line. 2. Investigate the underlying resistance mechanism (see below). 3. Consider combination therapy. |
| High variability in experimental results with resistant cells. | Heterogeneity within the resistant cell population. | 1. Perform single-cell cloning to establish a more homogeneous resistant cell line. 2. Ensure consistent cell culture conditions and passage numbers. |
| This compound is ineffective even at high concentrations in the resistant cell line. | Multiple resistance mechanisms may be at play. | 1. Perform a comprehensive analysis to identify the dominant resistance mechanisms. 2. Explore combination therapies that target different pathways simultaneously.[4][6] |
| Cross-resistance to other anti-cancer drugs is observed. | The resistance mechanism is not specific to this compound (e.g., increased drug efflux via ABC transporters). | 1. Test for overexpression of common ABC transporters like P-gp. 2. Consider using drugs that are not substrates of the overexpressed transporter or use an ABC transporter inhibitor in combination with this compound. |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
Materials:
-
Parental and this compound resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for ABC Transporter Expression
This protocol is used to detect the overexpression of drug efflux pumps like P-glycoprotein (P-gp).
Materials:
-
Parental and this compound resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-P-gp, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the parental and resistant cells using RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-P-gp) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the P-gp band intensity to a loading control like β-actin.
Data Presentation
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental Cell Line | 0.5 | 1 |
| This compound Resistant Subline 1 | 15.2 | 30.4 |
| This compound Resistant Subline 2 | 8.9 | 17.8 |
Table 2: Effect of Combination Therapy on this compound Resistant Cells
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (10 µM) | 85 |
| Efflux Pump Inhibitor (e.g., Verapamil, 5 µM) | 95 |
| This compound (10 µM) + Verapamil (5 µM) | 40 |
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Workflow for overcoming this compound resistance.
Caption: Troubleshooting logic for this compound resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them - PMC [pmc.ncbi.nlm.nih.gov]
Refining AP-18 dosage for specific animal models.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the dosage of AP-18 for specific animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: this compound is a selective TRPA1 inhibitor.[1] The dosage recommendations and protocols provided herein are generalized for preclinical research and should be adapted based on specific experimental designs, institutional guidelines, and observed in vivo responses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is involved in the detection of noxious stimuli, leading to pain, itch, and neurogenic inflammation.[2] By blocking TRPA1, this compound can mitigate these responses.
References
Validation & Comparative
Validating the Specificity of AP-18 for TRPA1 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the TRPA1 channel antagonist, AP-18, with other common alternatives. The following sections detail its specificity through experimental data, provide comprehensive protocols for validation, and visualize key pathways and comparisons to aid in experimental design and interpretation.
Comparative Analysis of TRPA1 Antagonist Specificity
The specificity of a pharmacological tool is paramount for accurate and reproducible research. This compound has been characterized as a potent and selective TRPA1 inhibitor.[1][2] The following table summarizes the inhibitory potency (IC50) of this compound against TRPA1 and its activity against other related TRP channels. For a comprehensive comparison, data for other widely used TRPA1 antagonists, A-967079 and HC-030031, are also included where available.
| Compound | Target | Species | IC50 (µM) | Assay Type | Notes |
| This compound | TRPA1 | Human | 3.1 | Calcium Influx (FLIPR) | Activated by 50 µM Cinnamaldehyde.[1][2] |
| TRPA1 | Mouse | 4.5 | Calcium Influx (FLIPR) | Activated by 50 µM Cinnamaldehyde.[1][2] | |
| TRPV1 | - | >50 | Not specified | No appreciable block at concentrations up to 50 µM.[2] | |
| TRPV2 | - | >50 | Not specified | No appreciable block at concentrations up to 50 µM.[2] | |
| TRPV3 | - | >50 | Not specified | No appreciable block at concentrations up to 50 µM.[2] | |
| TRPV4 | - | >50 | Not specified | No appreciable block at concentrations up to 50 µM.[2] | |
| TRPM8 | - | >50 | Not specified | No appreciable block at concentrations up to 50 µM.[2] | |
| A-967079 | TRPA1 | Human | 0.085 | Calcium Influx | - |
| TRPA1 | Rat | 0.280 | Calcium Influx | - | |
| TRPV1 | - | >10 | Not specified | Selective against several TRP channels. | |
| HC-030031 | TRPA1 | Human | 6.2 | Not specified | Selective against several TRP channels with IC50 >10 or 20 µM.[3] |
| TRPA1 | Rat | 7.6 | Not specified | Selective against several TRP channels with IC50 >10 or 20 µM.[3] | |
| TRPV1 | - | >20 | Not specified | Selective against several TRP channels.[3] |
Experimental Protocols for Specificity Validation
To ensure the validity of experimental findings, rigorous protocols for assessing antagonist specificity are essential. The following are detailed methodologies for two common assays used to characterize TRPA1 channel modulators.
In Vitro Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.
Objective: To determine the potency and selectivity of this compound in blocking TRPA1 channel activation.
Materials:
-
HEK293 or CHO cells stably expressing human or mouse TRPA1.
-
Culture medium (e.g., DMEM with 10% FBS).
-
384-well poly-D-lysine-coated plates.
-
Fluo-4 NW calcium indicator dye.
-
Assay buffer (HBSS with Ca2+ and Mg2+, 0.4% NaHCO3, 10 mM HEPES, pH 7.4).
-
TRPA1 agonist (e.g., Cinnamaldehyde, AITC).
-
This compound and other test antagonists.
-
Fluorescent Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed TRPA1-expressing cells in 384-well plates and incubate for 24-48 hours.
-
Dye Loading: Remove culture medium and load cells with Fluo-4 NW in assay buffer for 1 hour at room temperature.
-
Compound Preparation: Prepare serial dilutions of this compound and other antagonists in assay buffer. Prepare the TRPA1 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Add the antagonist solutions to the cell plate and incubate for a predetermined time (e.g., 5 minutes) to allow for binding.
-
Agonist Stimulation: Add the TRPA1 agonist to the wells to stimulate channel opening.
-
Data Acquisition: Measure the fluorescent signal using a FLIPR instrument before and after the addition of the agonist.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium influx by this compound and determine the IC50 value. For selectivity, perform similar experiments on cells expressing other TRP channels (e.g., TRPV1, TRPM8).
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel currents, offering high resolution for studying channel gating and modulation.
Objective: To characterize the inhibitory effect of this compound on TRPA1 channel currents.
Materials:
-
TRPA1-expressing cells (e.g., HEK293) cultured on glass coverslips.
-
Standard external bath solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Standard internal pipette solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2).
-
TRPA1 agonist (e.g., AITC).
-
This compound.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Giga-seal Formation: Approach a single cell with a glass micropipette filled with the internal solution and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record baseline currents.
-
Agonist Application: Perfuse the cell with the TRPA1 agonist to evoke an inward current.
-
Antagonist Application: Co-apply this compound with the agonist to measure the inhibition of the TRPA1 current.
-
Washout: Perfuse with the external solution to wash out the agonist and antagonist and observe any recovery of the current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound to quantify the degree of inhibition.
Visualizing Pathways and Comparisons
Graphical representations are invaluable for understanding complex biological processes and comparative data. The following diagrams were created using the Graphviz DOT language to illustrate the TRPA1 signaling pathway, a typical experimental workflow for specificity validation, and a logical comparison of this compound with other antagonists.
Caption: TRPA1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound Specificity.
Caption: Logical Comparison of TRPA1 Antagonists.
Conclusion
The available data strongly support this compound as a selective antagonist for TRPA1 channels, with minimal off-target effects on other tested TRP channels at effective concentrations.[2] Its micromolar potency makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of TRPA1. For studies requiring higher potency, A-967079 may be a suitable alternative, while HC-030031 offers another well-characterized option in a similar potency range to this compound. The choice of antagonist should be guided by the specific requirements of the experimental system and a thorough validation of its specificity under the conditions of use.
References
- 1. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AP-18 and Other TRPA1 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the potency of AP-18 with other transient receptor potential ankyrin 1 (TRPA1) antagonists, supported by experimental data. The information is presented to facilitate informed decisions in the selection of research tools for studying TRPA1 pharmacology.
The transient receptor potential ankyrin 1 (TRPA1) ion channel is a critical player in pain, inflammation, and respiratory conditions.[1] As a non-selective cation channel, it is activated by a wide array of exogenous and endogenous irritants, leading to the sensation of pain and neurogenic inflammation.[2][3][4] Consequently, the development of potent and selective TRPA1 antagonists is a significant area of interest for therapeutic intervention. This guide focuses on this compound, a known TRPA1 antagonist, and compares its potency with other commonly used and novel antagonists.
Comparative Potency of TRPA1 Antagonists
The inhibitory potency of TRPA1 antagonists is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit 50% of the TRPA1 channel activity induced by an agonist. The following table summarizes the IC50 values for this compound and other notable TRPA1 antagonists against human, mouse, and rat TRPA1 channels.
| Antagonist | Species | IC50 (µM) | Agonist Used | Reference |
| This compound | Human | 3.1 | Cinnamaldehyde (50 µM) | [5] |
| Human | 4 | Cinnamaldehyde | [5] | |
| Mouse | 4.5 | Cinnamaldehyde (50 µM) | [5] | |
| Human | 10.3 | AITC (30 µM) - Yo-Pro uptake | [5] | |
| HC-030031 | Human | 6.2 | AITC | [6] |
| A-967079 | Human | 0.067 | [7] | |
| Rat | 0.289 | AITC | [6] | |
| GDC-0334 | Human | High Potency | [8] | |
| AMG0902 | Rat | 0.068 | AITC | [9] |
| Mouse | 0.113 | AITC | [9] | |
| Human | 0.186 (IC90) | AITC | [9] | |
| AZ465 | Human | 0.085 | Zinc Chloride (100 µM) | [10] |
| Human | 0.020 | CS (10 nM) | [10] | |
| Compound 10 (Amgen) | Human | 0.17 | [11] | |
| Rat | 0.045 | [11] | ||
| Compound 31 (Novartis) | Potent Inhibitor | [11] | ||
| Compound 50 | Human | 1.42 | Cinnamaldehyde (100 µM) | [12] |
| Mouse | 2.84 | Cinnamaldehyde (100 µM) | [12] |
Note: The potency of antagonists can vary depending on the agonist used, the cell type, and the specific assay conditions.
This compound is a reversible TRPA1 channel blocker. It has been shown to be selective for TRPA1 over other TRP channels such as TRPV1, TRPV2, TRPV3, TRPV4, and TRPM8 at concentrations up to 50 µM.[5] However, as indicated in the table, a newer generation of TRPA1 antagonists, including A-967079, GDC-0334, and AMG0902, exhibit significantly higher potency, with IC50 values in the nanomolar range.[7][11]
Experimental Protocols
The determination of antagonist potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for common in vitro assays used to assess TRPA1 antagonist activity.
Calcium Influx Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This is a high-throughput method to measure changes in intracellular calcium concentration upon channel activation and inhibition.
Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the target TRPA1 channel (human, mouse, or rat) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
For HEK293-T-REx cells, TRPA1 expression can be induced by adding doxycycline (1 µg/mL) to the medium.[10]
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom poly-D-lysine-coated plates and incubated for 24-48 hours at 37°C and 5% CO2.[10]
Fluorescent Dye Loading:
-
The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW, Fura-2 AM) dissolved in an assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+, 10 mM HEPES, pH 7.4).[10]
-
Cells are incubated with the dye for 1 hour at room temperature or 37°C, as per the dye manufacturer's instructions.
Compound Addition and Signal Detection:
-
The antagonist (e.g., this compound) and agonist (e.g., cinnamaldehyde, AITC) are prepared in the assay buffer.
-
The plate is placed in a FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
The antagonist is added to the wells at various concentrations and incubated for a defined period (e.g., 2.5 to 5 minutes).[9]
-
The agonist is then added to stimulate the TRPA1 channels.
-
Fluorescence intensity is measured over time. The increase in fluorescence corresponds to calcium influx.
Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPA1 channels in the cell membrane, providing a more direct assessment of channel activity.
Cell Preparation:
-
Cells expressing TRPA1 are plated on glass coverslips.
-
A coverslip is placed in a recording chamber on the stage of an inverted microscope.
Recording:
-
A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
The agonist is applied to the cell to activate TRPA1 channels, and the resulting inward current is recorded.
-
The antagonist is then co-applied with the agonist to measure the inhibition of the current.
Data Analysis:
-
The peak inward current in the presence and absence of the antagonist is measured.
-
The percentage of inhibition is calculated, and IC50 values are determined from concentration-response curves.
Signaling Pathways and Mechanisms of Action
TRPA1 activation by various stimuli leads to the influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane.[13] This influx of calcium initiates a cascade of downstream signaling events.
Caption: TRPA1 signaling and antagonist inhibition.
The activation of TRPA1 by electrophilic compounds like allyl isothiocyanate (AITC) and cinnamaldehyde involves covalent modification of cysteine residues in the N-terminus of the channel.[2][3] Non-electrophilic agonists and physical stimuli such as cold activate the channel through different mechanisms. The influx of Ca2+ through the activated TRPA1 channel triggers the release of neuropeptides like calcitonin gene-related peptide (CGRP) and Substance P from sensory neurons, leading to neurogenic inflammation.[4] TRPA1 antagonists, such as this compound, exert their effect by blocking the ion channel pore or by allosterically inhibiting channel gating, thereby preventing the initial cation influx and the subsequent downstream signaling events.
Experimental Workflow for Antagonist Screening
The process of identifying and characterizing novel TRPA1 antagonists typically follows a structured workflow.
Caption: Workflow for TRPA1 antagonist screening.
This systematic approach ensures the identification of potent and selective lead compounds for further preclinical and clinical development. The initial high-throughput screening allows for the rapid testing of large compound libraries, followed by more detailed characterization of the most promising candidates.
References
- 1. [PDF] Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition | Semantic Scholar [semanticscholar.org]
- 2. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Transient receptor potential ankyrin 1 contributes to the lysophosphatidylcholine-induced oxidative stress and cytotoxicity in OLN-93 oligodendrocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of TRPA1 antagonist, A-967079, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Retrospective Look at the Impact of Binding Site Environment on the Optimization of TRPA1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
AP-18: A Comparative Analysis of Cross-Reactivity with TRP Channels
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity profile of AP-18, a known TRPA1 antagonist, against other members of the Transient Receptor Potential (TRP) channel family. The information is compiled from publicly available experimental data to facilitate informed decisions in research and development.
This compound has been identified as a reversible blocker of the TRPA1 channel, a key player in mediating pain and inflammation.[1] Understanding the selectivity of a compound is crucial for its therapeutic potential, as off-target effects can lead to unwanted side effects. This guide summarizes the available data on the interaction of this compound with other TRP channels, presents the methodologies used for these assessments, and provides a visual representation of its selectivity profile.
Comparative Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against various TRP channels. The data clearly indicates a high degree of selectivity for the TRPA1 channel.
| TRP Channel | Species | IC50 Value (μM) |
| TRPA1 | Human | 3.1 |
| TRPA1 | Mouse | 4.5[2] |
| TRPV1 | Not Specified | > 50[2] |
| TRPV2 | Not Specified | > 50[3] |
| TRPV3 | Not Specified | > 50[3] |
| TRPV4 | Not Specified | > 50[3] |
| TRPM8 | Not Specified | > 50 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The provided data demonstrates that this compound is a potent antagonist of both human and mouse TRPA1 channels. In contrast, at concentrations up to 50 μM, this compound shows no significant blocking activity against TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8 channels.[2]
Experimental Methodologies
The determination of this compound's activity on TRP channels typically involves cell-based assays using cell lines that are engineered to express the specific TRP channel of interest. A common method is the measurement of intracellular calcium levels, as TRP channel activation leads to an influx of calcium ions.
Calcium Imaging Assay for TRPA1 Activity:
A standard experimental protocol to assess the inhibitory effect of this compound on TRPA1 channels is as follows:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are transfected to stably express the target TRP channel (e.g., human TRPA1).
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Compound Application: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Channel Activation: A known TRPA1 agonist, such as cinnamaldehyde or allyl isothiocyanate (AITC), is added to the cells to activate the channels.
-
Data Acquisition: The change in intracellular calcium concentration is measured using a fluorescence plate reader or a microscope-based imaging system.
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the calcium response in the presence of the compound to the response in the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
The cross-reactivity of this compound against other TRP channels (TRPV1, TRPV2, TRPV3, TRPV4, and TRPM8) is assessed using a similar protocol, with the key difference being the use of cell lines expressing the respective TRP channel and the application of a specific agonist for that channel (e.g., capsaicin for TRPV1, menthol for TRPM8).
This compound Selectivity Pathway
The following diagram illustrates the selective interaction of this compound with the TRPA1 channel, highlighting its lack of significant activity on other tested TRP channels.
References
Replicating Published Findings on Clathrin-Mediated Endocytosis Inhibition: A Comparative Guide to AP180 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to inhibit clathrin-mediated endocytosis (CME), with a focus on replicating the findings related to the clathrin assembly protein AP180. The overexpression of AP180 or its clathrin-binding domain has been shown to sequester clathrin, leading to a potent inhibition of CME.[1][2] This guide will compare this genetic approach with various small molecule inhibitors, outlining their mechanisms, efficacy, and experimental protocols to aid researchers in selecting the most appropriate method for their studies.
Mechanism of Action: AP180 in Clathrin-Mediated Endocytosis
AP180, along with its ubiquitous homolog CALM (Clathrin Assembly Lymphoid Myeloid Leukemia protein), plays a crucial role in the assembly of clathrin coats at the plasma membrane.[3] It facilitates the nucleation of clathrin lattices and has been suggested to regulate the size of clathrin-coated vesicles.[4][5] The C-terminal domain of AP180 contains multiple binding sites for clathrin, while its N-terminal ANTH domain interacts with phosphoinositides in the plasma membrane.[5][6] Overexpression of AP180 or its C-terminal domain leads to the sequestration of clathrin in the cytosol, preventing its recruitment to the plasma membrane and thereby inhibiting the formation of clathrin-coated pits and vesicles.[1][2]
Figure 1: Role of AP180 in Clathrin-Mediated Endocytosis and the effect of its overexpression.
Comparative Analysis of CME Inhibitors
The following table summarizes the key characteristics of AP180 overexpression and commonly used small molecule inhibitors of CME. The primary metric for comparison is the inhibition of transferrin uptake, a canonical cargo for CME.
| Inhibitor | Mechanism of Action | Typical Working Concentration | Advantages | Disadvantages | Transferrin Uptake Inhibition |
| AP180 Overexpression | Sequesters cytosolic clathrin, preventing its recruitment to the plasma membrane.[1][2] | N/A (transfection) | Highly specific for clathrin-dependent pathways. | Requires genetic manipulation of cells; inhibition level can vary with expression. | >80% |
| Pitstop 2 | Binds to the terminal domain of clathrin, preventing its interaction with adaptor proteins.[7] | 15-30 µM | Rapidly reversible. | Can have off-target effects on clathrin-independent endocytosis and cytotoxicity.[8][9] | ~50-80% |
| Dynasore | Inhibits the GTPase activity of dynamin, which is required for the scission of clathrin-coated vesicles.[9] | 80 µM | Broadly effective for dynamin-dependent processes. | Affects multiple endocytic pathways that rely on dynamin. | >90% |
| Chlorpromazine | A cationic amphipathic drug that causes clathrin and adaptor proteins to assemble on endosomal membranes, depleting them from the plasma membrane.[8] | 5-15 µg/mL | Well-established inhibitor. | Can have effects on receptor recycling and clathrin-independent pathways.[8] | ~70-90% |
| Methyl-β-cyclodextrin | Depletes cholesterol from the plasma membrane, which is required for the formation of clathrin-coated pits.[8] | 5-10 mM | Effective for studying the role of cholesterol in endocytosis. | Affects all cholesterol-dependent endocytic pathways.[8] | Variable, typically >70% |
Experimental Protocols
Inhibition of CME by AP180 Overexpression
This protocol describes the transient transfection of HeLa or COS cells to overexpress the C-terminal clathrin-binding domain of AP180 and the subsequent measurement of transferrin uptake.
Materials:
-
HeLa or COS cells
-
Plasmid encoding the C-terminal fragment of AP180 (residues 530-910) with a fluorescent tag (e.g., GFP)
-
Transfection reagent (e.g., Lipofectamine)
-
Serum-free culture medium
-
Complete culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 594)
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.5)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Transfection: Seed cells on glass coverslips in a 24-well plate. Transfect the cells with the AP180 C-terminal domain plasmid according to the manufacturer's protocol for the transfection reagent.
-
Expression: Allow the cells to express the protein for 24-48 hours.
-
Serum Starvation: Wash the cells with serum-free medium and incubate in the same for 30 minutes at 37°C to remove serum-bound transferrin.
-
Transferrin Uptake: Add pre-warmed serum-free medium containing 25 µg/mL of fluorescently labeled transferrin and incubate for 15-30 minutes at 37°C.
-
Stop Uptake: Place the plate on ice and wash the cells three times with ice-cold PBS.
-
Remove Surface-Bound Transferrin: Wash the cells twice for 5 minutes each with ice-cold acid wash buffer, followed by two washes with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Identify transfected cells by the fluorescent tag on the AP180 fragment. Quantify the internalized transferrin fluorescence in transfected versus non-transfected cells.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Expression of auxilin or AP180 inhibits endocytosis by mislocalizing clathrin: evidence for formation of nascent pits containing AP1 or AP2 but not clathrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biochemical Properties and Functions of CALM and AP180 in Clathrin Mediated Endocytosis [mdpi.com]
- 4. Potential role for a novel AP180-related protein during endocytosis in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the endocytic adaptor complex reveals the basis for efficient membrane anchoring during clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorting it out: AP-2 and alternate clathrin adaptors in endocytic cargo selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
AP-18 as a Negative Control in TRPV1 Activation Studies: A Comparative Guide
For researchers investigating the transient receptor potential vanilloid 1 (TRPV1) channel, the use of precise and appropriate controls is paramount to ensure the specificity of experimental findings. This guide provides a comparative overview of AP-18 as a negative control in TRPV1 activation studies, contrasting its performance with established TRPV1 antagonists and other relevant blockers.
The Rationale for a Negative Control in TRPV1 Assays
TRPV1 is a non-selective cation channel that acts as a polymodal sensor for a variety of stimuli, including heat, capsaicin, and protons. In studies aiming to identify novel TRPV1 modulators or to elucidate its signaling pathways, a negative control is essential to confirm that the observed effects are indeed mediated by TRPV1 and not by off-target interactions with other cellular components, including other TRP channels. An ideal negative control should not, by itself, activate or inhibit TRPV1, allowing researchers to isolate the effects of the test compound.
This compound: A Selective TRPA1 Antagonist
This compound is a well-characterized and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel.[1] It is often used in research to differentiate between the activation of TRPA1 and other TRP channels, such as TRPV1. A key characteristic of this compound is its lack of significant activity at TRPV1 channels at concentrations that effectively block TRPA1.[1] This selectivity makes it a valuable tool for demonstrating that a particular biological response is not mediated by TRPA1.
In the context of TRPV1 activation studies, this compound serves as an excellent negative control to probe for the involvement of the closely related TRPA1 channel. If a test compound elicits a response in a system expressing both TRPV1 and TRPA1, the application of this compound can help to dissect the contribution of each channel. If the response persists in the presence of this compound, it suggests that TRPA1 is not the primary mediator.
Comparison of this compound with Other Negative Controls and Antagonists
While this compound is a specific negative control for TRPA1 involvement, a comprehensive TRPV1 study will often employ a direct TRPV1 antagonist as a negative control to confirm that the observed activation is indeed through the TRPV1 channel. Below is a comparison of this compound with established TRPV1 antagonists and non-selective TRP channel blockers.
| Compound | Primary Target(s) | Potency (IC50) | Role in TRPV1 Studies |
| This compound | TRPA1 | ~3.1 µM (human TRPA1)[1] | Negative Control (for TRPA1) : Used to demonstrate that an observed effect is not mediated by TRPA1.[1] |
| Capsazepine | TRPV1 | ~562 nM[2] | Competitive Antagonist/Negative Control : A standard competitive antagonist used to confirm TRPV1-mediated responses. |
| AMG-9810 | TRPV1 | ~24.5 nM (human TRPV1)[3][4] | Potent Competitive Antagonist/Negative Control : A highly potent and selective antagonist for confirming TRPV1 involvement.[5] |
| Ruthenium Red | Non-selective TRP channels | Varies by channel | Non-selective Blocker : Used as a general control to indicate the involvement of TRP channels, but lacks specificity for TRPV1.[6][7] |
| Lanthanum Chloride | Non-selective cation channels | Varies by channel | Non-selective Blocker : A general blocker of various cation channels, including some TRP channels.[8][9] |
Experimental Protocols
A common method for studying TRPV1 activation is through calcium imaging, as TRPV1 is a calcium-permeable channel.
Calcium Imaging Assay for TRPV1 Activation
Objective: To measure the increase in intracellular calcium ([Ca2+]i) following the activation of TRPV1 by an agonist and to assess the effect of a negative control or antagonist.
Materials:
-
Cells expressing TRPV1 (e.g., HEK293-TRPV1 stable cell line)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
TRPV1 agonist (e.g., Capsaicin)
-
Negative control/Antagonist (e.g., this compound, Capsazepine)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
Microplate reader or fluorescence microscope equipped for live-cell imaging
Protocol:
-
Cell Plating: Seed TRPV1-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Pre-incubation with Control/Antagonist: Add the negative control (e.g., this compound at a concentration sufficient to block TRPA1, such as 10 µM) or a TRPV1 antagonist (e.g., Capsazepine at 10 µM) to the respective wells and incubate for 15-30 minutes. For control wells (agonist only), add only the assay buffer.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of all wells using a microplate reader or microscope.
-
Agonist Addition: Add the TRPV1 agonist (e.g., Capsaicin at a final concentration of 100 nM) to the wells.
-
Post-stimulation Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium influx.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the control wells (agonist only) to determine the percentage of inhibition.
Visualizing Experimental Logic and Pathways
To better understand the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for a typical TRPV1 activation assay using calcium imaging.
Caption: TRPV1 activation by an agonist leads to calcium influx and downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 9810 | TRPV1 channel antagonist | Hello Bio [hellobio.com]
- 6. embopress.org [embopress.org]
- 7. Differential effects of TRPV channel block on polymodal activation of rat cutaneous nociceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of TRP3 channels by lanthanides. Block from the cytosolic side of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of thioredoxin reductase by lanthanum chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AP-1 Signaling Activation by Interleukin-18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the activation of the Activator Protein-1 (AP-1) signaling pathway by Interleukin-18 (IL-18), benchmarked against the well-characterized cytokine, Interleukin-1β (IL-1β). The data presented herein is derived from published experimental findings and is intended to offer an objective resource for researchers investigating inflammatory signaling pathways.
Introduction
Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily that plays a significant role in both innate and adaptive immune responses.[1][2] Its signaling cascade is initiated by the formation of a receptor complex consisting of the IL-18 receptor alpha (IL-18Rα) and beta (IL-18Rβ) chains.[2] This engagement triggers a downstream signaling cascade that can lead to the activation of various transcription factors, including AP-1.[3][4] Understanding the nuances of IL-18-mediated AP-1 activation is critical for the development of targeted therapeutics for a range of inflammatory and autoimmune disorders. This guide presents a comparative statistical analysis of IL-18's efficacy in activating AP-1, with IL-1β serving as a primary comparator.
Data Presentation: IL-18 vs. IL-1β in AP-1 and NF-κB Activation
The following tables summarize the quantitative data from comparative studies on the activation of AP-1 and NF-κB transcription factors by IL-18 and IL-1β in human epithelial cells (A549) transfected with the IL-18 receptor β chain.
Table 1: Comparative Activation of AP-1 and NF-κB Reporter Genes
| Treatment | Concentration | AP-1 Reporter Activity (Fold Increase) | NF-κB Reporter Activity (Fold Increase) |
| Control (Unstimulated) | - | 1.0 | 1.0 |
| IL-18 | 25 ng/ml | 2.0[3] | ~1.0 (No significant induction)[3] |
| IL-1β | 6.25 ng/ml | ~2.0[3] | 3.0[3] |
Data is synthesized from studies using luciferase reporter assays in A549-Rβ cells.[3]
Table 2: Comparative Induction of Downstream Inflammatory Mediators
| Treatment | IL-8 Production (pg/mL) | PGE₂ Production (Fold Increase) |
| Control (Unstimulated) | < 100 | 1.0 |
| IL-18 | ~4000 | 10.0[3] |
| IL-1β | ~5000 | 51.0[3] |
Data is from studies on freshly obtained human peripheral blood mononuclear cells (PBMCs).[3]
Signaling Pathways
The signaling cascades initiated by IL-18 and IL-1β, while sharing some components, exhibit distinct differences, particularly in their preferential activation of downstream transcription factors.
IL-18 Signaling Pathway to AP-1 Activation
IL-18 signaling is predominantly mediated through the p38 Mitogen-Activated Protein Kinase (MAPK) pathway to activate AP-1.[1][3]
References
- 1. Differences in signaling pathways by IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences in signaling pathways by IL-1β and IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential of IL-1, IL-18 and Inflammasome Inhibition for the Treatment of Inflammatory Skin Diseases [frontiersin.org]
Head-to-Head Comparison of TRPA1 Antagonists: AP-18 vs. HC-030031
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used transient receptor potential ankyrin 1 (TRPA1) channel antagonists: AP-18 and HC-030031. The information presented is collated from publicly available research to facilitate an objective evaluation for research and drug development applications.
Introduction
The TRPA1 ion channel is a non-selective cation channel primarily expressed on the plasma membrane of sensory neurons. It functions as a critical sensor of noxious environmental stimuli, including pungent chemicals, cold temperatures, and inflammatory agents.[1][2] Activation of TRPA1 is implicated in various pathological conditions such as acute and chronic pain, inflammation, and respiratory diseases, making it an attractive therapeutic target.[3][4]
This compound and HC-030031 are two of the most commonly utilized small molecule antagonists for studying the physiological and pathological roles of TRPA1. Both compounds are valued for their selectivity and have been characterized in numerous in vitro and in vivo studies. This guide aims to provide a side-by-side comparison of their performance based on available experimental data.
Performance Data
The following tables summarize the key quantitative performance metrics for this compound and HC-030031, compiled from multiple sources. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Potency (IC50) of this compound and HC-030031
| Compound | Species | Agonist | IC50 (µM) | Reference |
| This compound | Human | Cinnamaldehyde | 3.1 | [5][6][7][8] |
| Mouse | Cinnamaldehyde | 4.5 | [5][6][8] | |
| Mouse | AITC-induced Yo-Pro uptake | 10.3 | [5][6][8] | |
| HC-030031 | Human | AITC | 6.2 ± 0.2 | [9][10] |
| Human | Formalin | 5.3 ± 0.2 | [9][10] | |
| Human | Cinnamaldehyde | 4.9 ± 0.1 | [5] | |
| Human | AITC | 7.5 ± 0.2 | [5] |
AITC: Allyl isothiocyanate
Table 2: Selectivity Profile
| Compound | Selectivity Notes | Reference |
| This compound | Does not appreciably block TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8 at concentrations up to 50 µM.[6] | [6] |
| HC-030031 | Does not block currents mediated by TRPV1, TRPV3, TRPV4, hERG, or NaV1.2 channels.[9][10] | [9][10] |
Mechanism of Action
Both this compound and HC-030031 are reversible antagonists of the TRPA1 channel.[5][11] They act by blocking the ion pore, thereby preventing the influx of cations (primarily Ca2+ and Na+) that is triggered by TRPA1 agonists. This blockade inhibits the depolarization of sensory neurons and the subsequent transmission of pain signals.
Below is a diagram illustrating the TRPA1 signaling pathway and the inhibitory action of these antagonists.
Caption: TRPA1 activation by agonists leads to cation influx and pain signaling, which is blocked by antagonists.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize TRPA1 antagonists like this compound and HC-030031.
Calcium Influx Assay
This assay is a high-throughput method to measure the ability of a compound to inhibit TRPA1-mediated calcium influx in a cellular context.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPA1 channel are cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well microplates and grown to a confluent monolayer.
2. Dye Loading:
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at room temperature or 37°C.
3. Compound Incubation:
-
After dye loading, the cells are washed.
-
Serial dilutions of the antagonist (this compound or HC-030031) are prepared and added to the wells. The plates are incubated for a short period (e.g., 10-15 minutes) to allow the compound to interact with the channel.
4. Agonist Stimulation and Signal Detection:
-
A known TRPA1 agonist (e.g., AITC or cinnamaldehyde) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
The fluorescence intensity is measured immediately using a fluorescence microplate reader (e.g., FLIPR or FlexStation). An increase in fluorescence corresponds to an increase in intracellular calcium.
5. Data Analysis:
-
The antagonist's effect is measured as the percentage of inhibition of the agonist-induced calcium response.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology (Whole-Cell Patch-Clamp) Assay
This technique provides a direct measure of ion channel activity by recording the currents flowing through the channel in a single cell.
1. Cell Preparation:
-
Cells expressing TRPA1 are grown on coverslips.
-
Just before recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and superfused with an extracellular solution.
2. Patch-Clamp Recording:
-
A glass micropipette with a very fine tip is filled with an intracellular solution and brought into contact with the surface of a single cell.
-
A tight seal (giga-seal) is formed between the pipette and the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
3. Compound Application:
-
TRPA1 channels are activated by applying an agonist to the extracellular solution.
-
The antagonist is then applied in the continued presence of the agonist to measure its inhibitory effect on the ion current.
4. Data Acquisition and Analysis:
-
The current flowing through the TRPA1 channels is recorded.
-
The percentage of inhibition of the agonist-induced current by the antagonist is calculated to determine its potency.
Caption: A typical workflow for evaluating TRPA1 antagonists from in vitro characterization to in vivo efficacy.
In Vivo Efficacy
Both this compound and HC-030031 have demonstrated efficacy in animal models of pain and inflammation.
-
This compound: Has been shown to reverse mechanical hyperalgesia in a mouse model of complete Freund's adjuvant (CFA)-induced inflammatory pain.[6][12] It also blocks cinnamaldehyde-induced nociception in vivo.[5][8]
-
HC-030031: Oral administration of HC-030031 has been shown to significantly reverse mechanical hypersensitivity in rat models of CFA-induced inflammatory pain and spinal nerve ligation-induced neuropathic pain.[5][13]
Conclusion
Both this compound and HC-030031 are potent and selective TRPA1 antagonists that serve as valuable tools for investigating the role of this channel in various physiological and pathological processes.
-
This compound appears to have a slightly higher potency for human TRPA1 in some reported assays.
-
HC-030031 has been extensively characterized and has proven to be orally bioavailable and effective in various preclinical pain models.
The choice between these two compounds may depend on the specific experimental goals, such as the species being studied, the desired route of administration in vivo, and the specific TRPA1 activation mechanism being investigated. Researchers should carefully consider the available data and the context of their own experimental systems when selecting a TRPA1 antagonist. One study noted that this compound may have some non-specific effects on smooth muscle, which should be considered in relevant preparations.[2]
References
- 1. TRPA1 - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. dovepress.com [dovepress.com]
- 4. TRPA1 Antagonists for Pain Relief [mdpi.com]
- 5. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. ovid.com [ovid.com]
- 10. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of AP-18's Efficacy Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the TRPA1 antagonist, AP-18. It details the compound's performance across various species, supported by experimental data, to facilitate informed decisions in research and development.
This compound is a selective and reversible antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in mediating pain, inflammation, and respiratory reflexes.[1] Understanding the species-specific differences in the efficacy of this compound is crucial for the preclinical to clinical translation of therapeutic strategies targeting TRPA1. This guide synthesizes available data on the effects of this compound in human, mouse, rat, and guinea pig models.
Quantitative Analysis of this compound Efficacy
The inhibitory potency of this compound on TRPA1 channels varies across different species. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against TRPA1 from various species, as determined by in vitro calcium influx assays.
| Species | Assay System | Agonist | IC50 (µM) | Reference |
| Human | HEK293 cells | Cinnamaldehyde | 3.1 | |
| Mouse | CHO cells | Cinnamaldehyde | 4.5 | |
| Rat | - | - | 7.6 (for HC-030031, a similar antagonist) | [2] |
Note: Direct IC50 value for this compound on rat TRPA1 was not explicitly found in the search results. The provided value is for HC-030031, another commonly used TRPA1 antagonist, to provide a comparative context for rodent models.
In Vivo and Ex Vivo Effects of this compound
Beyond in vitro potency, the physiological effects of this compound have been characterized in several species, demonstrating its potential as a pharmacological tool and therapeutic agent.
| Species | Model | Effect | Observations | Reference |
| Mouse | Inflammatory Pain | Reversal of Mechanical Hyperalgesia | This compound reversed mechanical hyperalgesia induced by Complete Freund's Adjuvant (CFA). | [3] |
| Mouse | Nociception | Blocks Nociceptive Events | Significantly blocked cinnamaldehyde-induced nociceptive events but not those induced by the TRPV1 agonist capsaicin. | [3] |
| Guinea Pig | Cough Reflex | Abolished Cough | This compound abolished cough induced by the TRPA1 agonist allyl-isothiocyanate (AITC). | [4] |
| Guinea Pig | Smooth Muscle | Relaxation | Inhibited cholinergic twitch responses and contractions induced by acetylcholine and histamine in the ileum. | [5] |
| Rat | Inflammatory & Neuropathic Pain | Efficacy in Pain Models | First-generation TRPA1 antagonists like this compound were reported to be efficacious in CFA and spinal nerve ligation models. | [6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approaches used to evaluate this compound, the following diagrams are provided.
Figure 1: Simplified signaling pathway of TRPA1 channel activation and its inhibition by this compound.
Figure 2: Generalized experimental workflows for in vitro and in vivo evaluation of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Calcium Imaging Assay
This assay is used to determine the inhibitory effect of this compound on TRPA1 channel activation by measuring changes in intracellular calcium levels.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected to express the TRPA1 channel of the desired species.[7] Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for a specific duration at 37°C.[7][8]
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or a vehicle control.
-
Agonist Stimulation and Data Acquisition: A TRPA1 agonist (e.g., cinnamaldehyde or AITC) is added to the wells, and the resulting change in fluorescence, indicative of intracellular calcium concentration, is measured using a fluorescence plate reader or a microscopy-based imaging system.[7][9]
-
Data Analysis: The fluorescence intensity data is normalized, and the concentration-response curve for this compound inhibition is plotted to calculate the IC50 value.
In Vivo Guinea Pig Cough Model
This model assesses the antitussive potential of this compound by measuring its effect on agonist-induced coughing.
-
Animal Acclimatization: Conscious, unrestrained guinea pigs are placed in a whole-body plethysmograph and allowed to acclimate to the chamber.
-
Compound Administration: Animals are pre-treated with this compound or a vehicle control, typically via inhalation or systemic administration.
-
Cough Induction: Following a set pre-treatment period, the animals are exposed to an aerosolized solution of a TRPA1 agonist, such as allyl-isothiocyanate (AITC), for a defined duration.[4]
-
Cough Detection: Coughs are detected and counted using a combination of a pressure transducer to measure changes in chamber pressure and a microphone to record cough sounds.[10]
-
Data Analysis: The number of coughs during the challenge period is compared between the this compound-treated group and the vehicle-treated control group to determine the inhibitory effect of the compound.[4]
Ex Vivo Guinea Pig Ileum Contractility Assay
This assay evaluates the effect of this compound on smooth muscle contraction.
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[11][12]
-
Equilibration: The tissue is allowed to equilibrate under a constant resting tension.
-
Induction of Contraction: Muscle contractions are induced by either electrical field stimulation (to stimulate nerve-mediated responses) or by the direct application of contractile agents like acetylcholine or histamine.[13][14][15]
-
Compound Application: this compound is added to the organ bath at various concentrations, and its effect on the induced contractions is recorded.
-
Data Recording and Analysis: The force of muscle contraction is measured using an isometric force transducer and recorded. The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the contractions.[12]
Conclusion
The available data indicate that this compound is a potent antagonist of human and mouse TRPA1 channels. In vivo and ex vivo studies in mice and guinea pigs further support its inhibitory action on TRPA1-mediated physiological responses, including pain, inflammation, and cough. Notably, pharmacological studies highlight significant species-specific differences in the behavior of TRPA1 channels, particularly between primates and rodents.[16][17] This underscores the importance of careful species selection in preclinical studies and the potential value of non-human primate models for more accurately predicting clinical outcomes for TRPA1-targeted therapeutics. Further research is warranted to determine the precise IC50 of this compound on rat and monkey TRPA1 to provide a more complete comparative profile.
References
- 1. This compound, TRPA1 receptor antagonist (CAS 55224-94-7) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of TRPA1- versus TRPV1- mediated Cough in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smooth muscle-depressant activity of this compound, a putative TRPA1 antagonist in the guinea pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]
- 8. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPA1 Agonists Evoke Coughing in Guinea Pig and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guinea Pig Ileum [sheffbp.co.uk]
- 14. The smooth muscle relaxant effect of hydrogen sulphide in vitro: evidence for a physiological role to control intestinal contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sheffield Bioscience Programs [sheffbp.co.uk]
- 16. Species comparison and pharmacological characterization of human, monkey, rat, and mouse TRPA1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guide for AP-18
For researchers, scientists, and drug development professionals utilizing AP-18, a selective TRPA1 channel blocker, adherence to proper handling and disposal procedures is paramount to ensure laboratory safety and environmental protection. This guide provides immediate, essential information for the safe management of this compound in a laboratory setting.
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is the first step toward safe handling. Key data for this compound are summarized below.
| Property | Value |
| Chemical Name | 4-(4-chlorophenyl)-3-methyl-3-buten-2-one, oxime |
| CAS Number | 55224-94-7 |
| Molecular Formula | C₁₁H₁₂ClNO |
| Molecular Weight | 209.67 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Purity | Typically ≥98% |
This compound Proper Disposal Procedures
As a chlorinated organic compound, this compound requires disposal as hazardous waste. The following step-by-step protocol, based on general best practices for the disposal of halogenated organic compounds, should be strictly followed. Note that one supplier indicates "Caution: Substance not yet fully tested," underscoring the need for careful handling and disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Step 2: Waste Segregation and Collection
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound solid compound
-
Solutions containing this compound
-
Contaminated consumables such as pipette tips, gloves, and paper towels
These materials should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked as "Hazardous Waste: Halogenated Organic Compounds" and should include the specific chemical name "this compound."
Step 3: Storage of Chemical Waste
The hazardous waste container for this compound should be:
-
Kept closed at all times, except when adding waste.
-
Stored in a well-ventilated area, such as a chemical fume hood, away from incompatible materials.
-
Maintained in good condition, free from leaks or corrosion.
Step 4: Disposal through an Approved Vendor
The final disposal of this compound waste must be conducted through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols: General Handling
Given that this compound is a research chemical with limited safety data, all experimental work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. Avoid inhalation of dust or aerosols and prevent contact with skin and eyes. In case of accidental exposure, follow standard first aid procedures and seek medical attention.
TRPA1 Signaling Pathway
This compound is a reversible antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. This channel is a key player in sensing noxious stimuli, leading to pain and inflammation. The diagram below illustrates a simplified overview of the TRPA1 signaling pathway.
Caption: Simplified TRPA1 signaling pathway and the inhibitory action of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
